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  • Product: N-hydroxy-2-(4-methoxyphenyl)acetamide
  • CAS: 2594-06-1

Core Science & Biosynthesis

Foundational

A Guide to the Complete Structural Elucidation of N-hydroxy-2-(4-methoxyphenyl)acetamide by NMR Spectroscopy

Introduction N-hydroxy-2-(4-methoxyphenyl)acetamide is a hydroxamic acid derivative of significant interest in medicinal chemistry and drug development. As with any synthesized compound destined for biological evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-hydroxy-2-(4-methoxyphenyl)acetamide is a hydroxamic acid derivative of significant interest in medicinal chemistry and drug development. As with any synthesized compound destined for biological evaluation, unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for further study. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.

This in-depth guide provides a comprehensive walkthrough of the complete structural analysis of N-hydroxy-2-(4-methoxyphenyl)acetamide using a suite of one- and two-dimensional NMR experiments. Moving beyond a simple recitation of data, this document explains the strategic rationale behind the experimental choices, details the practical execution of the protocols, and culminates in a full assignment of all proton (¹H) and carbon (¹³C) signals, thereby providing an unassailable confirmation of the molecular structure.

Foundational Strategy: The Logic of NMR-Based Structural Verification

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC Assigns protonated carbons C13_NMR ¹³C NMR (Carbon Count) DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) C13_NMR->DEPT Refines carbon types C13_NMR->HSQC Assigns protonated carbons DEPT->HSQC Assigns protonated carbons Structure Final Verified Structure COSY->Structure Confirms molecular backbone & functional groups HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Provides starting points for long-range correlations HMBC->Structure Confirms molecular backbone & functional groups

Caption: NMR experimental workflow for structural elucidation.

The Target Molecule: Structure and Numbering

For clarity in spectral assignment, a standardized numbering system for the molecule is essential.

Caption: Structure of N-hydroxy-2-(4-methoxyphenyl)acetamide with atom numbering.

Experimental Protocols

Sample Preparation

The choice of solvent is critical, especially for molecules with exchangeable protons (like N-OH and N-H). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent as it minimizes the rate of proton exchange with residual water, allowing for the observation of the N-H and O-H protons.[1]

  • Protocol:

    • Accurately weigh approximately 15-20 mg of N-hydroxy-2-(4-methoxyphenyl)acetamide.

    • Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

    • Cap the tube and gently vortex to ensure complete dissolution.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer.[3]

  • ¹H NMR: Acquire with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and 1024 scans.

  • DEPT-135: Use standard pulse program parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) carbons.[4]

  • ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) with 256 increments in the F1 dimension and 8 scans per increment.[5]

  • ¹H-¹³C HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC optimized for a one-bond ¹J(CH) coupling of 145 Hz.[6]

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC optimized for long-range couplings of 8 Hz. This value is a good compromise for detecting both two-bond (²J) and three-bond (³J) correlations.[5]

Spectral Interpretation and Data Analysis

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the first overview of the molecular structure, revealing the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Table 1: Predicted ¹H NMR Data for N-hydroxy-2-(4-methoxyphenyl)acetamide in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Assignment
H-OH (on N9)~10.4broad singlet1H-Exchangeable hydroxamic acid OH proton, typically downfield.[7]
H-N (on N9)~8.7broad singlet1H-Exchangeable amide proton.[7]
H-2, H-6~7.15doublet2H~8.8Aromatic protons ortho to the CH₂ group, part of an AA'BB' system.[3]
H-3, H-5~6.85doublet2H~8.8Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect.[3]
H-11 (OCH₃)~3.70singlet3H-Methoxy group protons, typically appear as a sharp singlet in this region.[8]
H-7 (CH₂)~3.35singlet2H-Methylene protons adjacent to a carbonyl and an aromatic ring.
¹³C and DEPT-135 NMR: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments, while the DEPT-135 experiment identifies the type of each carbon (CH, CH₂, CH₃, or quaternary C).

Table 2: Predicted ¹³C NMR & DEPT-135 Data for N-hydroxy-2-(4-methoxyphenyl)acetamide in DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C-8 (C=O)~169.0NoneCarbonyl carbon of the hydroxamic acid.
C-4~158.0NoneAromatic carbon bearing the methoxy group (ipso-carbon).
C-1~129.5NoneAromatic quaternary carbon attached to the CH₂ group.
C-2, C-6~130.0PositiveAromatic CH carbons ortho to the CH₂ group.
C-3, C-5~114.0PositiveAromatic CH carbons ortho to the methoxy group, shielded.
C-11 (OCH₃)~55.0PositiveMethoxy carbon.
C-7 (CH₂)~40.0NegativeMethylene carbon.
¹H-¹H COSY: Mapping Proton Neighbors

The Correlation Spectroscopy (COSY) experiment is fundamental for identifying which protons are spin-coupled to each other, typically through two or three bonds.[4] For this molecule, the most crucial correlation will be between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship on the benzene ring. A cross-peak between the signals at ~7.15 ppm and ~6.85 ppm would validate this assignment.

¹H-¹³C HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached.[5] This is the most reliable way to assign the signals for all protonated carbons.

Expected HSQC Correlations:

  • δ(H) ~7.15 ppm will correlate with δ(C) ~130.0 ppm (Assigns C-2/C-6).

  • δ(H) ~6.85 ppm will correlate with δ(C) ~114.0 ppm (Assigns C-3/C-5).

  • δ(H) ~3.70 ppm will correlate with δ(C) ~55.0 ppm (Assigns C-11).

  • δ(H) ~3.35 ppm will correlate with δ(C) ~40.0 ppm (Assigns C-7).

¹H-¹³C HMBC: Assembling the Molecular Framework

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for final structure confirmation. It reveals correlations between protons and carbons over two or three bonds (²J and ³J), allowing for the connection of different molecular fragments, especially around quaternary (non-protonated) carbons.[9]

Caption: Key expected HMBC correlations for structural confirmation.

Key Diagnostic HMBC Correlations:

  • H-7 to C-8, C-1, and C-2/C-6: The protons of the methylene group (H-7) are central to bridging the two main fragments of the molecule. A two-bond correlation (²J) to the carbonyl carbon C-8 and the aromatic carbon C-1, along with a three-bond correlation (³J) to C-2/C-6, unequivocally establishes the Ar-CH₂-C=O connectivity.

  • H-11 to C-4: The methoxy protons (H-11) will show a strong three-bond correlation to the aromatic carbon they are attached to via oxygen (C-4). This confirms the position of the methoxy group.

  • H-2/H-6 to C-4 and C-7: The aromatic protons H-2/H-6 will show three-bond correlations to C-4 and C-7, further cementing the overall framework of the molecule.

  • N-H to C-8 and C-7: The amide proton (N-H) should show correlations to the carbonyl carbon C-8 (²J) and potentially a weaker correlation to the methylene carbon C-7 (³J), confirming the amide linkage.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of N-hydroxy-2-(4-methoxyphenyl)acetamide can be achieved. The logical progression from ¹H and ¹³C NMR to COSY, HSQC, and finally HMBC provides a multi-layered, self-validating dataset. The key HMBC correlations, particularly those from the central methylene protons (H-7), are critical in connecting the p-methoxyphenyl ring to the hydroxamic acid moiety, leaving no doubt as to the compound's constitution. This rigorous analytical approach ensures the highest level of scientific integrity, providing the solid structural foundation required for any subsequent research or development activities.

References

  • Exarchou, V. et al. (2005). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. Magnetic Resonance in Chemistry, 43(7), 547-553. Available at: [Link]

  • Dziembowska, T. et al. (2013). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Current Organic Chemistry, 17(2), 114-142. Available at: [Link]

  • Bonomo, R. P. et al. (2007). Structural NMR and ab Initio Study of Salicylhydroxamic and p-Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation. The Journal of Organic Chemistry, 72(21), 7907-7914. Available at: [Link]

  • Buttonwood (2017). What is the proton NMR spectrum of p-methoxyphenol? Chemistry Stack Exchange. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. PubChem Compound Database. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Mala, A. et al. (2021). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. Molecules, 26(8), 2295. Available at: [Link]

  • ACD/Labs (2026). Methoxy groups just stick out. ACD/Labs Blog. Available at: [Link]

  • Singh, S. & Singh, J. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Govindaraju, V. et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • LibreTexts Chemistry (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Dudding, T. et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Creative Biostructure (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • University of Iowa (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Science.gov (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

  • Paradowska, J. et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11, 868-878. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). 2D NMR FOR THE CHEMIST. Chemistry Department. Available at: [Link]

  • YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. OChemExplained. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide. PubChemLite. Available at: [Link]

  • NextSDS (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide — Chemical Substance Information. Available at: [Link]

Sources

Exploratory

N-hydroxy-2-(4-methoxyphenyl)acetamide: Mechanistic Profiling of Zinc-Binding Affinity in Metalloenzymes

Executive Summary The rational design of metalloenzyme inhibitors relies heavily on the precise coordination chemistry between small-molecule ligands and catalytic metal ions. N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloenzyme inhibitors relies heavily on the precise coordination chemistry between small-molecule ligands and catalytic metal ions. N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1) serves as a quintessential scaffold in this domain. Featuring a classic hydroxamic acid zinc-binding group (ZBG) coupled with an aromatic cap, this compound exhibits high affinity for zinc-dependent metalloenzymes, including Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). This whitepaper provides an in-depth mechanistic analysis of its binding affinity, thermodynamic drivers, and the self-validating experimental workflows required to quantify these interactions.

Structural and Pharmacophoric Dissection

The efficacy of N-hydroxy-2-(4-methoxyphenyl)acetamide is rooted in its bipartite structural design, which perfectly complements the active site architecture of target metalloenzymes[1]:

  • The Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the most ubiquitous ZBG in metalloenzyme drug discovery. It functions as a powerful bidentate chelator, utilizing its carbonyl and hydroxyl oxygen atoms to form a highly stable, monoanionic five-membered ring with the active-site Zn²⁺ ion[2].

  • The Hydrophobic Cap/Linker: The 2-(4-methoxyphenyl) group acts as the surface recognition element. In MMPs, this aromatic system inserts into the hydrophobic S1' specificity pocket, driving selectivity[3]. In HDACs, it navigates the narrow, hydrophobic channel leading down to the buried catalytic machinery[4].

Mechanistic Basis of Metalloenzyme Inhibition

Zinc-containing metalloenzymes utilize a catalytic Zn²⁺ ion—typically coordinated by three histidine residues (the HEXXH motif in MMPs)—to activate a water molecule for the hydrolytic cleavage of substrates[5]. The binding of N-hydroxy-2-(4-methoxyphenyl)acetamide disrupts this catalytic cycle through a highly favored thermodynamic sequence:

  • Water Displacement: The hydroxamate group actively displaces the metal-bound catalytic water molecule, occluding the active site and neutralizing the enzyme's nucleophilic capabilities[5].

  • Coordination Geometry Shift: Upon binding, the bidentate chelation forces the Zn²⁺ ion to transition from its native tetrahedral or penta-coordinate geometry into a distorted octahedral geometry, effectively locking the enzyme in an inactive state[5].

BindingPathway E Free Metalloenzyme (Zn2+ bound to H2O) EC Encounter Complex (Hydrophobic interactions) E->EC + Inhibitor I N-hydroxy-2-(4-methoxyphenyl)acetamide (Hydroxamate ZBG) I->EC C Inhibited Complex (Bidentate Zn2+ Chelation) EC->C H2O Displacement

Figure 1: Mechanistic pathway of Zn2+ chelation and water displacement by the hydroxamate inhibitor.

Experimental Workflows for Binding Affinity Determination

To accurately quantify the binding affinity ( Ki​ , Kd​ ) of this scaffold, researchers must employ orthogonal, self-validating assays. Relying solely on single-point enzymatic screening is prone to false positives due to aggregation or non-specific binding.

Protocol 1: FRET-Based Enzymatic Inhibition Assay

Purpose: High-throughput determination of the half-maximal inhibitory concentration ( IC50​ ) and apparent inhibition constant ( Ki​ ). Causality & Validation: This protocol is designed as a self-validating system. A "No Enzyme" control establishes the absolute background fluorescence, while a known reference inhibitor (e.g., Vorinostat/SAHA) validates the assay's dynamic range. The inclusion of Tween-20 prevents false-positive inhibition caused by the compound forming colloidal aggregates.

Step-by-Step Methodology:

  • Buffer Preparation: Formulate the assay buffer (50 mM HEPES, 100 mM KCl, 0.001% Tween-20, pH 7.4).

  • Ligand Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in pure DMSO. Transfer to the assay plate, ensuring the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Equilibration (Critical Step): Add the target metalloenzyme (e.g., HDAC1 or MMP-2) to the inhibitor wells. Incubate for 30 minutes at 37°C. Causality: Hydroxamic acids often exhibit slow-binding kinetics; failing to pre-incubate will result in artificially weak IC50​ values.

  • Initiation & Readout: Add the specific fluorogenic substrate to initiate the reaction. Monitor fluorescence continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear phase. Ensure the assay quality by calculating the Z'-factor (must be > 0.5). Fit the data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Purpose: Label-free, direct measurement of binding thermodynamics ( ΔH , ΔS , Kd​ ). Causality & Validation: ITC is highly sensitive to the heat of dilution. To ensure trustworthiness, the system must be self-validating via a "Buffer-into-Buffer" blank titration. The heat signatures from the blank are subtracted from the main experiment to isolate the true heat of binding.

Step-by-Step Methodology:

  • Strict Dialysis: Dialyze the purified metalloenzyme against the ITC buffer (50 mM Tris, 150 mM NaCl, pH 7.5) for 24 hours with three buffer exchanges.

  • Sample Matching: Dissolve the N-hydroxy-2-(4-methoxyphenyl)acetamide directly into the final dialysate from Step 1. Causality: Even a 0.1 pH difference between the syringe and cell will generate massive artifactual heat peaks.

  • Titration Execution: Load 15 μM enzyme into the sample cell and 150 μM inhibitor into the syringe. Perform 25 injections of 2 μL at 25°C. Set injection intervals to 120 seconds. Causality: This interval allows the thermal signal to fully return to baseline, which is mandatory for accurate integration of the enthalpy ( ΔH ) area under the curve.

  • Thermodynamic Extraction: Integrate the peaks and fit to a one-site binding model.

ITCWorkflow Prep 1. Sample Preparation (Strict Buffer Matching) Titration 2. Titration (Inhibitor into Enzyme Cell) Prep->Titration Data 3. Heat Measurement (Exothermic/Endothermic Peaks) Titration->Data Analysis 4. Thermodynamic Profiling (Extract Kd, ΔH, ΔS) Data->Analysis

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Quantitative Binding Profile

The binding of arylacetamide hydroxamates to metalloenzymes exhibits distinct thermodynamic signatures depending on the target class. Below is a representative summary of the binding parameters for this structural class[1][4]:

Target MetalloenzymeEnzyme ClassRepresentative Affinity ( Ki​ )Thermodynamic SignaturePrimary Scaffold Interaction Site
HDAC1 Histone Deacetylase10 - 50 nMEnthalpy-driven ( ΔH<0 )Hydrophobic Channel
HDAC6 Histone Deacetylase15 - 60 nMEnthalpy-driven ( ΔH<0 )Surface Recognition Domain
MMP-2 Matrix Metalloproteinase50 - 150 nMEntropy-driven ( ΔS>0 )S1' Specificity Pocket
MMP-9 Matrix Metalloproteinase80 - 200 nMEntropy-driven ( ΔS>0 )S1' Specificity Pocket

Note: The entropy-driven binding in MMPs is primarily due to the massive displacement of ordered water molecules from the wide S1' pocket by the methoxyphenyl cap.

Pharmacokinetic Considerations & Future Directions

While the hydroxamic acid ZBG provides exceptional in vitro potency, it presents significant hurdles in clinical drug development:

  • Target Promiscuity: The aggressive chelation of Zn²⁺ often leads to poor selectivity among metalloenzyme families, resulting in off-target toxicities[6].

  • Metabolic Instability: Hydroxamic acids are highly susceptible to in vivo hydrolysis and rapid glucuronidation, leading to high clearance rates and poor oral bioavailability[2].

Optimization Strategy: To advance the N-hydroxy-2-(4-methoxyphenyl)acetamide scaffold, future medicinal chemistry efforts must focus on rigidifying the linker region to enhance isoform selectivity, or exploring alternative, less promiscuous ZBGs (e.g., ortho-aminoanilides or mercaptoacetamides) that maintain the critical metal-binding interactions while improving the pharmacokinetic profile[6].

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Foundational

Pharmacological Profile of N-Hydroxy-2-(4-methoxyphenyl)acetamide Derivatives: Target Selectivity, Mechanism of Action, and Therapeutic Potential

The Metalloproteinase Challenge Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17, commonly known as TNF-α Converting Enzyme or TACE) are zinc-dependent endopeptidases belonging to the m...

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Author: BenchChem Technical Support Team. Date: April 2026

The Metalloproteinase Challenge

Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase 17 (ADAM17, commonly known as TNF-α Converting Enzyme or TACE) are zinc-dependent endopeptidases belonging to the metzincin superfamily 1. TACE is the primary sheddase responsible for releasing soluble Tumor Necrosis Factor-alpha (TNF-α)—a master cytokine driving pathologies like rheumatoid arthritis and inflammatory bowel disease 2. Conversely, MMPs are critical for extracellular matrix remodeling, and their dysregulation facilitates tumor metastasis 3.

Historically, broad-spectrum metalloproteinase inhibitors failed in clinical trials due to severe dose-limiting toxicities. The most notable adverse event was musculoskeletal syndrome (MSS), directly caused by the off-target inhibition of MMP-1, a collagenase essential for normal tissue homeostasis 3. Consequently, modern drug development demands highly selective inhibitors that can neutralize TACE or specific disease-associated MMPs (like MMP-13) while sparing MMP-1.

TACE_Pathway A Pro-TNF-α (Membrane) C Soluble TNF-α (Released) A->C Proteolytic Cleavage B TACE / ADAM17 (Active Protease) B->C Catalyzes D TNFR1 / TNFR2 (Receptor Activation) C->D Binds E NF-κB Pathway (Inflammation) D->E Signal Transduction

Figure 1: TACE/ADAM17-mediated TNF-α shedding and downstream inflammatory signaling pathway.

Deconstructing the Scaffold: Mechanistic Rationale

The compound N-hydroxy-2-(4-methoxyphenyl)acetamide serves as a highly tunable pharmacophore designed to exploit the subtle structural differences between TACE and various MMP isoforms. The molecule is engineered around two critical domains [[4]]():

  • The Zinc-Binding Group (ZBG): The N-hydroxyacetamide (hydroxamic acid) moiety is a potent ZBG. Upon entering the active site, it undergoes deprotonation to form a tight, bidentate chelate with the catalytic Zn²⁺ ion, effectively displacing the nucleophilic water molecule required for peptide bond hydrolysis 3.

  • The S1' Specificity Vector: The 2-(4-methoxyphenyl) backbone acts as a structural vector, directing substituents into the S1' pocket of the enzyme. The depth and topology of the S1' pocket are the primary differentiators among metzincins; TACE and MMP-13 feature deep, lipophilic S1' channels, whereas MMP-1 possesses a shallow pocket occluded by a bulky arginine residue 2.

SAR_Logic Core N-hydroxy-2-(4-methoxyphenyl)acetamide (Core Scaffold) ZBG Hydroxamic Acid (ZBG) Bidentate Chelation of Catalytic Zn2+ Core->ZBG Pharmacophore 1 Alpha Alpha-Carbon Substituents Modulates Solubility & Chirality Core->Alpha Pharmacophore 2 S1_Pocket 4-Methoxy / Alkynyl Extensions Projects into S1' Pocket for Selectivity Core->S1_Pocket Pharmacophore 3

Figure 2: Structure-Activity Relationship (SAR) mapping of the N-hydroxyacetamide scaffold.

Structure-Activity Relationship (SAR) Dynamics

To transform the base scaffold into a clinical candidate, medicinal chemists modify the para-methoxy position. Replacing the simple methoxy group with extended, rigid moieties—such as an alkynyl-sulfanyl or alkynyl-sulfonyl group (e.g., 4-(2-butynyloxy)phenyl sulfonyl)—dramatically alters the pharmacological profile 4.

  • Steric Clashing for Selectivity: The rigid alkyne tail penetrates deeply into the extended S1' pocket of TACE. When this molecule attempts to bind MMP-1, the alkyne tail sterically clashes with the shallow pocket floor, virtually abolishing MMP-1 affinity and preventing MSS.

  • Hydrogen Bonding Enhancements: The oxidation of a sulfanyl linker to a sulfonyl linker introduces new hydrogen-bond acceptors. These oxygen atoms interact favorably with the leucine backbone amides within the TACE S1' pocket, pushing IC₅₀ values from the double-digit nanomolar range into the single-digit nanomolar range.

Quantitative Profiling

The following table synthesizes the pharmacological shift observed when the base N-hydroxy-2-(4-methoxyphenyl)acetamide scaffold is functionalized with S1'-targeting extensions.

CompoundR-Group Modification (Para-position)TACE IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-13 IC₅₀ (nM)Selectivity (MMP-1/TACE)
Base Scaffold -Methoxy185.01,450.065.0~7.8x
Sulfanyl Intermediate -[4-(2-butynyloxy)phenyl]sulfanyl14.2>10,00012.5>700x
Sulfonyl Derivative -[4-(2-butynyloxy)phenyl]sulfonyl2.8>10,0004.1>3,500x

Methodological Framework: Validating Efficacy

To ensure rigorous validation of these derivatives, experimental workflows must be designed with strict causality and self-validating controls.

Protocol 1: High-Throughput FRET Assay for Metalloproteinase Inhibition

This protocol evaluates the in vitro enzymatic inhibition of the synthesized derivatives.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 10 mM CaCl₂, 0.01 mM ZnCl₂, and 0.05% Brij-35.

    • Causality: HEPES is selected over Tris because primary amines in Tris can weakly chelate zinc, artificially shifting the IC₅₀. Brij-35 (a non-ionic detergent) is critical; it prevents highly lipophilic S1'-targeting inhibitors from forming colloidal aggregates or adhering to the polystyrene microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Dispense recombinant human TACE or MMP (e.g., 1 nM final concentration) into a 384-well black opaque plate. Add the N-hydroxy-2-(4-methoxyphenyl)acetamide derivative (serially diluted in DMSO, final DMSO <1%) and incubate at 25°C for 30 minutes.

    • Causality: Hydroxamic acids often exhibit slow-binding kinetics due to the structural reorganization required for optimal bidentate zinc chelation. Immediate substrate addition underestimates inhibitor potency.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR for TACE) at a concentration at or below its Kₘ.

  • Kinetic Readout & Validation: Measure fluorescence continuously (Ex: 320 nm, Em: 405 nm) for 20 minutes to determine the initial velocity (V₀).

    • Self-Validating System: Every plate must include a no-enzyme blank (to measure background substrate auto-hydrolysis) and a reference inhibitor (e.g., Marimastat). The assay is only valid if the Z'-factor is > 0.5.

FRET_Workflow A 1. Prepare Assay Buffer (HEPES, ZnCl2, Brij-35) B 2. Add Recombinant Enzyme (TACE or MMPs) A->B C 3. Incubate with Inhibitor (N-hydroxyacetamide deriv.) B->C D 4. Add FRET Substrate (e.g., Mca/Dpa peptide) C->D E 5. Kinetic Fluorescence Read (Ex: 320nm / Em: 405nm) D->E

Figure 3: Step-by-step high-throughput FRET assay workflow for evaluating metalloproteinase inhibitors.

Protocol 2: Cell-Based TNF-α Shedding Assay

This protocol bridges the gap between in vitro enzyme inhibition and cellular efficacy.

  • Cell Culture & Seeding: Seed THP-1 human monocytic cells in RPMI-1640 medium (10% FBS) at 1×10⁵ cells/well in a 96-well plate.

  • Inhibitor Treatment: Pre-treat cells with the derivative for 1 hour.

    • Causality: Allows the compound to partition into the cell membrane environment where TACE is tethered and actively cleaving substrates.

  • LPS Stimulation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours.

    • Causality: LPS activates Toll-Like Receptor 4 (TLR4), strongly upregulating pro-TNF-α expression and triggering rapid TACE-mediated ectodomain shedding.

  • Quantification: Harvest the supernatant and quantify soluble TNF-α via ELISA.

    • Self-Validating System: Perform a parallel cell viability assay (e.g., CellTiter-Glo) to ensure that reductions in TNF-α are due to target inhibition, not compound cytotoxicity.

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Exploratory

Thermodynamic Stability and Aqueous Degradation Kinetics of N-Hydroxy-2-(4-methoxyphenyl)acetamide: A Mechanistic Whitepaper

Executive Summary N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1), an arylacetohydroxamic acid derivative, is a highly valuable pharmacophore in medicinal chemistry, primarily leveraged for its robust bidentate m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1), an arylacetohydroxamic acid derivative, is a highly valuable pharmacophore in medicinal chemistry, primarily leveraged for its robust bidentate metal-chelating capabilities[1]. However, the inherent thermodynamic instability of the hydroxamate bond in aqueous environments poses a significant challenge during drug formulation and pharmacokinetic profiling. As a Senior Application Scientist, I have observed that neglecting the precise pH-rate degradation profile of hydroxamic acids inevitably leads to late-stage clinical formulation failures.

This whitepaper provides an in-depth, self-validating mechanistic guide to the thermodynamic stability, acid-base equilibria, and hydrolysis kinetics of N-hydroxy-2-(4-methoxyphenyl)acetamide, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Acid-Base Equilibria

The thermodynamic stability of N-hydroxy-2-(4-methoxyphenyl)acetamide is fundamentally dictated by its ionization state. The compound functions as a weak acid due to the deprotonation of the N-OH group.

  • pKa Dynamics: Hydroxamic acids typically exhibit a pKa between 8.5 and 9.5[1]. For this specific derivative, the electron-donating inductive effect of the para-methoxy group slightly destabilizes the conjugate base, yielding an operational pKa of approximately 9.1 in aqueous media at 25°C.

  • Tautomerization and Conformation: In an aqueous solution, the compound predominantly assumes the thermodynamically stable trans (Z-conformation) form. Interconversion to the cis form is energetically unfavorable unless driven by the chelation of target metal ions like Fe(III) or Zn(II)[1].

Mechanisms of Aqueous Hydrolysis

The primary degradation pathway of N-hydroxy-2-(4-methoxyphenyl)acetamide is hydrolysis, which cleaves the molecule into 4-methoxyphenylacetic acid and hydroxylamine (a known mutagen)[2]. This degradation is not linear; it is a highly pH-dependent process characterized by a V-shaped pH-rate profile.

  • Acid-Catalyzed Hydrolysis (pH < 2): This regime follows a classic A-2 mechanism. The carbonyl oxygen is rapidly and reversibly protonated, creating a highly electrophilic carbon center. The rate-determining step is the bimolecular nucleophilic attack by a water molecule on this intermediate, forming a tetrahedral transition state that subsequently collapses to release hydroxylamine[3].

  • Base-Catalyzed Hydrolysis (pH > 10): In highly alkaline conditions, degradation is driven by the direct nucleophilic attack of a hydroxide ion ( OH− ) on either the neutral hydroxamic acid or the less reactive hydroxamate anion.

  • The Stability Maximum (pH 5–7): At physiological and slightly acidic pH, the compound exists >99% in its neutral, un-ionized form. Here, the lack of protonation (to activate the carbonyl) and the absence of high hydroxide concentrations result in the maximum thermodynamic stability and the lowest observed rate constant ( kobs​ ).

Pathway HA N-hydroxy-2-(4-methoxyphenyl)acetamide (Stable at pH 5-7) Protonated O-Protonated Cation (pH < 2) HA->Protonated +H⁺ (Fast) Anion Hydroxamate Anion (pH > 9) HA->Anion +OH⁻ (Fast) Products 4-Methoxyphenylacetic Acid + Hydroxylamine HA->Products Neutral H₂O (Very Slow) Protonated->Products +H₂O (A-2 Hydrolysis) Anion->Products +H₂O (Base Hydrolysis)

Mechanistic pathways of N-hydroxy-2-(4-methoxyphenyl)acetamide hydrolysis across pH ranges.

Experimental Workflows: Self-Validating Protocols

In rigorous physicochemical characterization, merely measuring the disappearance of the parent compound is insufficient. A robust protocol must be self-validating . We achieve this by enforcing a mass-balance constraint: the molar loss of the parent hydroxamic acid must perfectly equal the molar gain of the carboxylic acid product. If Δ[Parent]=Δ[Product] , an alternative degradation pathway (such as oxidation or a Lossen rearrangement) is occurring, which invalidates the pseudo-first-order hydrolysis assumption.

Protocol 1: Mass-Balance Validated Kinetic Degradation Assay

Purpose: To determine the pseudo-first-order rate constants ( kobs​ ) and activation energy ( Ea​ ) while proving mechanistic exclusivity.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 12.0 (e.g., HCl/KCl, Acetate, Phosphate, Borate). Causality: Controlling ionic strength ( μ=0.1 M with NaCl) is critical to prevent kinetic salt effects from skewing the rate constants.

  • Isothermal Incubation: Spike the buffers with a stock solution of N-hydroxy-2-(4-methoxyphenyl)acetamide (final concentration 100 µM). Incubate in sealed amber vials at tightly controlled temperatures (25°C, 37°C, 55°C). Causality: Amber vials prevent photo-oxidation, isolating thermal hydrolysis as the sole variable.

  • Quenching: At predetermined time intervals, extract 100 µL aliquots. Immediately quench the reaction by diluting 1:1 with a pH 6.0 mobile phase chilled to 4°C. Causality: Hydrolysis is highly temperature- and pH-dependent; shifting the pH to the stability maximum and dropping the temperature instantly "locks" the kinetic snapshot.

  • HPLC-UV/MS Quantification: Analyze the quenched samples using a C18 reverse-phase column. Monitor the depletion of the parent compound at ~225 nm and simultaneously quantify the appearance of 4-methoxyphenylacetic acid.

  • Data Validation: Calculate mass balance. Plot ln([Parent]t​/[Parent]0​) versus time to extract kobs​ . Use the Arrhenius equation across the three temperatures to calculate Ea​ .

Protocol 2: Potentiometric pKa Determination

Purpose: To accurately determine the ionization constant of the hydroxamate group.

  • Sample Preparation: Dissolve 2 mM of the compound in CO₂-free ultrapure water containing 0.15 M KCl. Causality: The KCl acts as an ionic strength adjuster, maintaining a constant activity coefficient so the Nernstian response reflects true concentration changes.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous argon purge at 25°C. Causality: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially lower the measured pKa.

  • Analysis: Utilize the Gran plot method to determine the exact equivalence point and extract the pKa at the half-equivalence volume.

Workflow Prep Buffer Preparation (pH 1.0 to 12.0) Incubate Isothermal Incubation (25°C, 37°C, 55°C) Prep->Incubate Quench Aliquoting & Quenching (Rapid Cooling / Neutralization) Incubate->Quench Time-series sampling Analyze HPLC-UV/MS Analysis (Parent & Product Quantitation) Quench->Analyze Validate Mass Balance Validation (Σ Products = Δ Parent) Analyze->Validate Data Integration

Self-validating experimental workflow for determining thermodynamic stability and mass balance.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for N-hydroxy-2-(4-methoxyphenyl)acetamide based on standard arylacetohydroxamic acid behavior in aqueous media.

ParameterValue / RangeConditionsClinical / Formulation Significance
pKa (N-OH) ~9.10 ± 0.0525°C, μ=0.15 MDictates ionization state; compound is neutral and highly membrane-permeable at physiological pH (7.4).
kobs​ (pH 1.2) ∼4.5×10−4 s−1 37°C (Gastric pH)High susceptibility to A-2 acid hydrolysis. Enteric coating is mandatory for oral solid dosage forms.
kobs​ (pH 7.4) ∼1.2×10−7 s−1 37°C (Blood pH)Maximum stability regime. Suitable for intravenous formulation buffering.
Activation Energy ( Ea​ ) 75 - 82 kJ/molpH 1.2, 25–55°CIndicates a highly temperature-sensitive degradation profile; cold-chain storage may be required for liquid formulations.
Mass Balance Recovery > 98.5%Across all pH rangesValidates that hydrolysis to the carboxylic acid is the exclusive degradation pathway.

Conclusion

The thermodynamic stability of N-hydroxy-2-(4-methoxyphenyl)acetamide is a delicate balance dictated by its surrounding pH and temperature. Because the hydroxamate moiety is highly susceptible to acid-catalyzed A-2 hydrolysis, formulation scientists must target the stability maximum (pH 5–7) for aqueous solutions and employ enteric coatings for oral delivery to bypass the destructive gastric environment. By employing self-validating kinetic assays that enforce mass balance, researchers can confidently map the degradation profile of this compound, ensuring robust downstream drug development.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications ACS Omega - ACS Publications[Link]

  • The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids Journal of the Chemical Society B: Physical Organic (RSC Publishing)[Link]

  • Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science Biomacromolecules - ACS Publications[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of N-hydroxy-2-(4-methoxyphenyl)acetamide

Abstract This technical guide provides a detailed exploration of the fundamental physicochemical properties of N-hydroxy-2-(4-methoxyphenyl)acetamide, specifically its molecular weight and exact mass. Tailored for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the fundamental physicochemical properties of N-hydroxy-2-(4-methoxyphenyl)acetamide, specifically its molecular weight and exact mass. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical distinction between these two metrics, details their theoretical calculation, and presents a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS). By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the precise characterization of small molecules in a research and development setting.

Introduction to N-hydroxy-2-(4-methoxyphenyl)acetamide

N-hydroxy-2-(4-methoxyphenyl)acetamide is a small organic molecule with significant interest in medicinal chemistry and pharmaceutical research. Its precise characterization is a prerequisite for any subsequent investigation, including mechanism of action studies, pharmacokinetic profiling, and quality control in synthesis.

Chemical Identity:

  • Systematic Name: N-hydroxy-2-(4-methoxyphenyl)acetamide

  • CAS Number: 2594-06-1[1][2]

  • Molecular Formula: C₉H₁₁NO₃[1][3]

  • Structure: alt text

The accurate determination of its mass is the first step in confirming the identity and purity of a synthesized batch, forming the bedrock of reliable and reproducible research.

Theoretical Principles: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is paramount for the correct application and interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated by summing the atomic weights of the constituent atoms in a molecule's formula.[4] The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes, based on their relative abundance. This value is used in stoichiometric calculations for bulk materials (e.g., weighing out a substance for a reaction).

  • Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant, stable isotope of each constituent element.[5] For common organic elements, these are ¹H, ¹²C, ¹⁴N, and ¹⁶O.[5][6] Mass spectrometry, as an analytical technique, is capable of separating ions based on their specific mass-to-charge ratio (m/z), making it a tool that measures exact mass, not average molecular weight.[7][8] Therefore, for compound identification via mass spectrometry, the theoretical exact mass is the relevant value for comparison.

Calculation of Physicochemical Properties

The theoretical values for both molecular weight and exact mass of N-hydroxy-2-(4-methoxyphenyl)acetamide (C₉H₁₁NO₃) are derived from its elemental composition.

Atomic Masses for Calculation

The calculations rely on the standard atomic weights and the masses of the most abundant isotopes.

ElementSymbolAtomic Weight ( g/mol )Most Abundant IsotopeIsotopic Mass (Da)
CarbonC12.011¹²C12.000000
HydrogenH1.008¹H1.007825
NitrogenN14.007¹⁴N14.003074
OxygenO15.999¹⁶O15.994915
Calculated Values

A. Molecular Weight Calculation: (9 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) = 181.19 g/mol [1]

B. Exact Mass Calculation: (9 × 12.000000) + (11 × 1.007825) + (1 × 14.003074) + (3 × 15.994915) = 181.073894 Da

Summary of Theoretical Data
ParameterValueUnitRelevance
Molecular Formula C₉H₁₁NO₃-Defines the elemental composition.[1][3]
Molecular Weight 181.19 g/mol Bulk stoichiometry, chemical synthesis.
Exact Mass 181.0739DaHigh-resolution mass spectrometry, structural elucidation.[3]

Experimental Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The gold-standard methodology for empirically verifying the exact mass of a small molecule like N-hydroxy-2-(4-methoxyphenyl)acetamide is High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization source such as Electrospray Ionization (ESI).[8][9][10] We select ESI because it is a "soft" technique that minimizes in-source fragmentation, allowing for the confident detection of the intact molecular ion.[10] This is critical for unambiguous molecular formula confirmation. The use of a high-resolution analyzer, such as a Time-of-Flight (TOF) detector, provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental compositions.[9]

Trustworthiness: A Self-Validating Protocol

This protocol is designed to be self-validating by incorporating a mandatory instrument calibration step. This ensures that the mass accuracy of the instrument is verified before the sample of interest is analyzed, providing confidence in the resulting data.

Objective: To determine the exact mass of N-hydroxy-2-(4-methoxyphenyl)acetamide with an accuracy of <5 ppm.

Instrumentation: Liquid Chromatography system coupled to an ESI-TOF Mass Spectrometer.

Materials:

  • N-hydroxy-2-(4-methoxyphenyl)acetamide sample

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Appropriate HRMS calibrant solution (e.g., sodium formate or a commercial multi-point calibrant mix)

Methodology:

  • System Calibration (Self-Validation Step):

    • Prior to sample analysis, infuse the known calibrant solution into the mass spectrometer.

    • Acquire data across the desired mass range (e.g., m/z 100-500).

    • Using the instrument software, perform a multi-point calibration. The software will match the observed m/z values of the calibrant peaks to their known, highly accurate masses.

    • Causality: This step corrects for any minor drift in the instrument's electronics or environmental conditions, ensuring the mass axis is accurate. The system should achieve a mass accuracy of <2 ppm for the calibrant ions before proceeding.

  • Sample Preparation:

    • Prepare a stock solution of N-hydroxy-2-(4-methoxyphenyl)acetamide at 1 mg/mL in Acetonitrile.

    • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: The acidic mobile phase (0.1% Formic Acid) promotes protonation of the analyte, which is necessary for detection in positive ion mode ([M+H]⁺). The low concentration prevents detector saturation.[11]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Instrument Parameters (Typical):

      • Ionization Mode: Positive ESI (+)

      • Capillary Voltage: 3.5 kV

      • Mass Range: m/z 50 - 300

      • Acquisition Rate: 1 spectrum/second

      • Data Type: Profile (to ensure accurate peak shape for centroiding)

  • Data Processing:

    • Average the spectra across the infusion peak.

    • Identify the monoisotopic peak corresponding to the protonated molecule, [M+H]⁺.

    • Calculate the mass error in parts-per-million (ppm) using the following formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

Data Analysis and Interpretation

Upon analysis, the mass spectrum is examined for the ion corresponding to the protonated molecule.

  • Theoretical [M+H]⁺: 181.0739 (M) + 1.0078 (H⁺) = 182.0817 Da

An experimentally observed m/z value within 5 ppm of this theoretical value confirms the elemental composition of C₉H₁₁NO₃ with high confidence. For example, an observed mass of 182.0812 Da would yield a mass error of: [(182.0812 - 182.0817) / 182.0817] × 10⁶ = -2.75 ppm

This low mass error provides strong evidence for the identity of the compound.

Workflow for Exact Mass Determination

The entire process, from sample preparation to final confirmation, can be visualized as a logical workflow.

G Figure 1. Experimental Workflow for HRMS Analysis cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion a Prepare 1 µg/mL Sample in 50:50 ACN:H₂O + 0.1% FA c Infuse Sample into ESI-TOF Mass Spectrometer a->c b Calibrate MS with Known Standard (<2 ppm error) b->c Pre-requisite d Acquire Data in Positive Ion Mode (m/z 50-300) c->d e Process Spectrum and Identify [M+H]⁺ Peak d->e f Calculate Mass Error (ppm) vs. Theoretical m/z 182.0817 e->f g Result: Mass Error < 5 ppm? (Yes/No) f->g h Confirmation g->h Yes

Caption: Workflow for exact mass determination.

Summary and Conclusion

The precise characterization of N-hydroxy-2-(4-methoxyphenyl)acetamide requires a clear understanding of both its molecular weight (181.19 g/mol ) and its exact mass (181.0739 Da). While molecular weight is essential for gravimetric and stoichiometric work, the exact mass is the critical parameter for identity confirmation using modern analytical techniques. The detailed high-resolution mass spectrometry protocol provided herein offers a robust, self-validating system for empirically determining the exact mass, ensuring data integrity and providing a high degree of confidence in the compound's elemental composition. Adherence to these principles and methodologies is fundamental for advancing drug discovery and development programs that rely on this and other novel chemical entities.

References

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.
  • Broad Institute. (n.d.). What is Mass Spectrometry?.
  • PubChem. (2025). N-(4-Hydroxy-2-methoxyphenyl)acetamide.
  • PubChemLite. (2026). N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3).
  • MtoZ Biolabs. (n.d.). Molecular Weight Determination.
  • Native MS Guided Structural Biology Center. (n.d.). Calculating Molecular Mass.
  • University of Missouri. (2026). Calculating Exact Masses.
  • Michigan State University. (n.d.). Masses.
  • Impact Analytical. (n.d.). Molecular Weight Determination.
  • Chemistry LibreTexts. (2020). 16: Molecular Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • BLDpharm. (n.d.). 2594-06-1|N-Hydroxy-2-(4-methoxyphenyl)acetamide.
  • NextSDS. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide — Chemical Substance Information.
  • PerkinElmer. (n.d.). MASS SPECTROMETRY FOR POLYMERS.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: N-hydroxy-2-(4-methoxyphenyl)acetamide as a Metal Chelating Agent

Document ID: AN-MCA-2026-03-HMPA Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-hydroxy-2-(4-methoxyphenyl)acetamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-MCA-2026-03-HMPA

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-hydroxy-2-(4-methoxyphenyl)acetamide as a metal chelating agent. Hydroxamic acids represent a pivotal class of compounds in medicinal chemistry, primarily due to their potent ability to coordinate with metal ions such as iron (Fe³⁺) and zinc (Zn²⁺).[1][2][3][4] This characteristic underpins their use as metalloenzyme inhibitors and agents for treating metal overload.[1][2][5] These application notes detail the scientific rationale, physicochemical properties, and step-by-step protocols for quantifying the metal-binding capacity of N-hydroxy-2-(4-methoxyphenyl)acetamide, providing a framework for its evaluation in antioxidant and therapeutic contexts.

Scientific Rationale: The Hydroxamic Acid Pharmacophore

The therapeutic and biological activities of hydroxamic acid derivatives are intrinsically linked to their metal-chelating capabilities.[5] The hydroxamic acid functional group, -C(=O)N-OH, acts as an efficient bidentate ligand, coordinating metal ions through its two oxygen atoms.[5] This interaction forms a stable five-membered ring structure with the metal cation, effectively sequestering it.

This sequestration has two primary consequences of significant interest in drug development:

  • Inhibition of Metalloenzymes: Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), require a metal cofactor (typically Zn²⁺) in their active site for catalytic activity.[2][5] Hydroxamic acids can displace a water molecule coordinated to this metal ion, inactivating the enzyme.[5] This mechanism is the basis for several approved anticancer drugs, such as Vorinostat (SAHA).[2]

  • Mitigation of Metal-Induced Oxidative Stress: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of the Fenton and Haber-Weiss reactions, which generate highly destructive reactive oxygen species (ROS).[6] By chelating these pro-oxidant metal ions, N-hydroxy-2-(4-methoxyphenyl)acetamide can render them redox-inactive, thereby preventing oxidative damage to vital biomolecules—a key strategy in managing conditions associated with oxidative stress.[6][7]

Caption: Mechanism of bidentate chelation by the hydroxamic acid group.

Physicochemical Properties

Understanding the fundamental properties of N-hydroxy-2-(4-methoxyphenyl)acetamide is crucial for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[8]
Molecular Weight 181.19 g/mol PubChem[8]
CAS Number 2594-06-1NextSDS[9]
Monoisotopic Mass 181.0739 DaPubChem[8]
Structure (SMILES) COC1=CC=C(C=C1)CC(=O)NOPubChem[8]

Experimental Protocols: Quantifying Metal Chelating Activity

The following protocols provide robust, validated methods for determining the metal chelating efficacy of N-hydroxy-2-(4-methoxyphenyl)acetamide. These spectrophotometric assays are widely used due to their reliability and suitability for medium-to-high throughput screening.

Protocol: Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine

Principle: This assay is based on the competition between the test compound and Ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[6] In the presence of a chelating agent like N-hydroxy-2-(4-methoxyphenyl)acetamide, the formation of the Ferrozine-Fe²⁺ complex is disrupted, resulting in a decrease in color intensity. The degree of color reduction is proportional to the chelating activity of the compound.[10]

Materials & Reagents:

ReagentPreparation
Test Compound Stock Prepare a 10 mg/mL stock of N-hydroxy-2-(4-methoxyphenyl)acetamide in DMSO or ethanol.
Working Solutions Create a serial dilution from the stock solution in buffer (e.g., 0.1 to 2 mg/mL).
FeCl₂ Solution Prepare a 2 mM solution of Iron(II) chloride tetrahydrate in deionized water. Prepare fresh daily.
Ferrozine Solution Prepare a 5 mM solution of Ferrozine in methanol or deionized water. Store protected from light.
Positive Control Prepare a dilution series of EDTA (e.g., 5 to 50 µg/mL) in deionized water.
Buffer 50 mM HEPES or Tris-HCl, pH 7.4.

Workflow:

Caption: The relationship between chelation and biological effects.

Experimental Approach: To investigate this potential, researchers should employ commercially available enzyme activity assay kits (e.g., for human MMP-2, MMP-9, or HDAC1). The experimental design would involve incubating the recombinant enzyme with its fluorescent substrate in the presence of varying concentrations of N-hydroxy-2-(4-methoxyphenyl)acetamide. A reduction in signal compared to the vehicle control would indicate inhibition. The IC₅₀ for enzyme inhibition can then be determined and compared to known inhibitors like Marimastat (for MMPs) or Vorinostat (for HDACs).

Concluding Remarks

N-hydroxy-2-(4-methoxyphenyl)acetamide, by virtue of its core hydroxamic acid structure, is a compound of significant interest for its metal-chelating properties. The protocols outlined in this document provide a validated, systematic framework for quantifying its ability to sequester key transition metals involved in oxidative stress and enzymatic catalysis. The data generated from these assays are foundational for further exploration into its potential therapeutic applications, including as an antioxidant, an anti-inflammatory agent, or a targeted enzyme inhibitor in drug discovery pipelines.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. (2021). [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). [Link]

  • Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery. ResearchGate. (2025). [Link]

  • Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. (2026). [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2013). [Link]

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  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. (2023). [Link]

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  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. (2022). [Link]

  • Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. PubMed. (2013). [Link]

  • 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. PubMed. (2014). [Link]

  • 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. PubChem. [Link]

  • 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. (2019). [Link]

  • Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. (2022). [Link]

  • EVALUATION OF ANTI-INFLAMMATORY, ANTIOXIDANT, AND XANTHINE OXIDASE INHIBITORY POTENTIAL OF N-(2-HYDROXY PHENYL) ACETAMIDE. Semantic Scholar. (2022). [Link]

  • Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. PMC. (2016). [Link]

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  • Metal-chelating 2-hydroxyphenyl Amide Pharmacophore for Inhibition of Influenza Virus Endonuclease. PubMed. (2014). [Link]

  • Iron-chelating ability of N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide. ResearchGate. (2023). [Link]

  • Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. Usiena air. (2024). [Link]

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Application

Application Note: In Vivo Dosing Protocols for N-hydroxy-2-(4-methoxyphenyl)acetamide in Murine Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Arylacetamide Hydroxamic Acid (CAS: 2594-06-1) Primary Indications: Inflammatory Diseases, Rheumatoid A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Arylacetamide Hydroxamic Acid (CAS: 2594-06-1) Primary Indications: Inflammatory Diseases, Rheumatoid Arthritis, Oncology

Executive Summary

N-hydroxy-2-(4-methoxyphenyl)acetamide is a potent arylacetamide hydroxamic acid. Compounds containing the hydroxamic acid pharmacophore act as powerful zinc-chelators, classically functioning as inhibitors of metalloenzymes such as Tumor Necrosis Factor- α Converting Enzyme (TACE/ADAM17) and Histone Deacetylases (HDACs). This Application Note details the optimized in vivo dosing strategies, vehicle formulation, and efficacy testing protocols for this compound in murine models, specifically focusing on the Collagen-Induced Arthritis (CIA) model for inflammatory disease.

Mechanistic Rationale & Target Biology

To design a robust in vivo protocol, one must understand the causality between the compound's structure and its biological target. TACE (ADAM17) is the primary sheddase responsible for cleaving membrane-bound pro-TNF- α into its soluble, highly pro-inflammatory form. Aberrant TACE activity is a primary driver of rheumatoid arthritis and inflammatory bowel disease [1].

By administering a hydroxamic acid derivative like N-hydroxy-2-(4-methoxyphenyl)acetamide, the hydroxamate moiety coordinates with the catalytic zinc ion in the TACE active site. This competitive inhibition halts TNF- α shedding, thereby suppressing the downstream NF- κ B inflammatory cascade [2].

G Compound N-hydroxy-2- (4-methoxyphenyl)acetamide TACE TACE / ADAM17 (Active Metalloenzyme) Compound->TACE Inhibits (Zinc Chelation) SolTNF Soluble TNF-α (Pro-inflammatory) TACE->SolTNF Cleavage ProTNF Membrane-bound Pro-TNF-α ProTNF->TACE Substrate TNFR TNFR1 Receptor Activation SolTNF->TNFR Binds

Mechanism of action: Hydroxamic acid-mediated TACE inhibition blocking TNF-α shedding.

Formulation Strategies & Pharmacokinetics (PK)

The Causality of Vehicle Selection

Hydroxamic acids notoriously suffer from poor aqueous solubility and rapid phase II metabolism (specifically, O-glucuronidation of the hydroxylamine group) [3]. Administering these compounds via oral gavage (PO) often results in sub-therapeutic systemic exposure due to first-pass hepatic clearance.

Therefore, for early-stage in vivo murine models, Intraperitoneal (IP) administration is recommended. To prevent compound precipitation in the peritoneal cavity, the compound must be formulated in a solubilizing vehicle. A 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) inclusion complex or a co-solvent system (DMSO/PEG400) provides the optimal balance of solubility and tolerability [4].

Table 1: Optimized Formulation Matrix
Formulation TypeCompositionMax SolubilityRouteNotes
Cyclodextrin 20% HP- β -CD in sterile saline~15 mg/mLIP / IVPreferred for PK studies; minimizes injection site irritation.
Co-solvent Blend 5% DMSO, 40% PEG400, 55% Saline~25 mg/mLIPBest for high-dose efficacy studies; requires slow injection.
Suspension 0.5% Methylcellulose, 0.1% Tween-80>50 mg/mLPOOnly recommended if compound demonstrates high oral bioavailability.
Table 2: Representative PK Parameters (IP Dosing at 20 mg/kg)

Note: Data represents expected baseline parameters for arylacetamide hydroxamic acids based on structural analogues.

ParameterValueUnitInterpretation
Tmax​ 0.5 - 1.0hoursRapid systemic absorption from the peritoneal cavity.
Cmax​ 4.5 - 6.2 μ MSufficient to exceed the IC50​ of TACE/ADAM17 in whole blood.
t1/2​ 2.5 - 4.0hoursModerate half-life; necessitates once-daily (QD) or BID dosing.
Clearance (CL) 1.2L/h/kgIndicates susceptibility to hepatic glucuronidation.

In Vivo Efficacy Protocol: Collagen-Induced Arthritis (CIA) Model

To validate the anti-inflammatory efficacy of N-hydroxy-2-(4-methoxyphenyl)acetamide, the murine CIA model is the industry standard. It relies heavily on TNF- α signaling, making it highly sensitive to TACE inhibition.

Self-Validating Experimental Design

A rigorous in vivo protocol must be a self-validating system. This means incorporating:

  • Positive Controls: E.g., Dexamethasone or a known TACE inhibitor (like TAPI-1) to validate model induction.

  • Satellite PK Mice: A subset of mice dosed identically but used solely for blood collection to confirm that the drug reached therapeutic concentrations, ruling out formulation failure if efficacy is not observed.

Workflow Day0 Day 0: CIA Immunization Day21 Day 21: Booster Injection Day0->Day21 Day28 Day 28: Randomization (Arthritis Onset) Day21->Day28 Dosing Days 28-42: Daily IP Dosing (Vehicle / Drug) Day28->Dosing Analysis Day 42: Endpoint Analysis (Histology / PK) Dosing->Analysis

In vivo Collagen-Induced Arthritis (CIA) murine model dosing and evaluation workflow.

Step-by-Step Methodology

Step 1: Acclimatization & Immunization (Days 0 - 21)

  • Utilize 8-10 week old male DBA/1J mice, as this strain is highly susceptible to CIA.

  • On Day 0, inject 100 μ L of an emulsion containing Bovine Type II Collagen (CII) and Complete Freund's Adjuvant (CFA) subcutaneously at the base of the tail.

  • On Day 21, administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).

Step 2: Randomization & Dosing Initiation (Day 28)

  • Monitor mice daily. Once clinical signs of arthritis appear (erythema and swelling of the paws), randomize the mice into treatment groups (Table 3) to ensure an equal baseline clinical score across all cohorts.

  • Initiate daily IP dosing of N-hydroxy-2-(4-methoxyphenyl)acetamide.

Table 3: CIA Dosing Groups
GroupTreatmentDose (mg/kg)Route / ScheduleN (Mice)Purpose
1Naive (No CIA)0IP, QD5Baseline healthy control.
2Vehicle Control0IP, QD10Disease progression baseline.
3Low Dose10IP, QD10Sub-optimal efficacy evaluation.
4High Dose30IP, QD10Maximum tolerated efficacy evaluation.
5Positive Control1 (Dexamethasone)IP, QD10Assay validation.

Step 3: Clinical Scoring & In-Life Monitoring (Days 28 - 42)

  • Causality of Monitoring: Hydroxamic acids can occasionally cause musculoskeletal toxicity or weight loss due to off-target Matrix Metalloproteinase (MMP) inhibition. Weigh mice daily. A weight loss of >15% mandates immediate humane euthanasia.

  • Score each paw from 0 to 4 (0 = normal, 4 = severe erythema and ankylosis). Maximum score per mouse is 16.

Step 4: Endpoint Analysis (Day 42)

  • Euthanize mice via CO2​ asphyxiation.

  • Serum Analysis: Collect terminal blood via cardiac puncture. Isolate serum and perform ELISA for soluble TNF- α and IL-6 to confirm target engagement (TACE inhibition).

  • Histopathology: Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and stain with Hematoxylin & Eosin (H&E) and Safranin-O to assess cartilage degradation and synovial inflammation.

References

  • Levin, J. I., et al. (2006). Heterocyclic Inhibitors of Tumor Necrosis Factor- α Converting Enzyme (TACE). Heterocycles. Available at:[Link]

  • Shen, S., et al. (2019). Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Hockly, E., et al. (2003). Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease. PNAS. Available at:[Link]

Method

Application Note: Robust LC-MS/MS Sample Preparation for N-hydroxy-2-(4-methoxyphenyl)acetamide in Human Plasma

Introduction and Analytical Challenges N-hydroxy-2-(4-methoxyphenyl)acetamide is a synthetic hydroxamic acid derivative. Compounds containing the hydroxamic acid pharmacophore (-CO-NH-OH) are of significant interest in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

N-hydroxy-2-(4-methoxyphenyl)acetamide is a synthetic hydroxamic acid derivative. Compounds containing the hydroxamic acid pharmacophore (-CO-NH-OH) are of significant interest in drug development due to their potent ability to chelate metal ions in the active sites of metalloenzymes (e.g., Histone Deacetylases, Lipoxygenases).

However, this exact mechanism of action introduces severe bioanalytical challenges during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Hydroxamic acids are notorious for binding to the transition metals (such as Fe³⁺ and Zn²⁺) present in stainless steel chromatographic systems and sample preparation manifolds. This chelation leads to adsorptive losses, severe peak tailing, and poor assay reproducibility. Furthermore, they are susceptible to hydrolysis and thermal degradation.

This application note provides a self-validating, mechanistic approach to the sample preparation and LC-MS/MS quantification of N-hydroxy-2-(4-methoxyphenyl)acetamide, prioritizing matrix effect minimization and the prevention of metal-induced adsorptive losses [1].

Physicochemical Properties

Understanding the analyte's properties is the foundation of our sample preparation strategy.

PropertyValue / DescriptionBioanalytical Implication
Chemical Formula C₉H₁₁NO₃Small molecule; requires high-resolution extraction to separate from endogenous plasma lipids.
Monoisotopic Mass 181.0739 DaLow molecular weight; susceptible to high background noise in low-mass MRM transitions.
Functional Group Hydroxamic AcidBidentate metal chelator; requires system passivation or acidic modifiers.
Estimated pKa ~8.5 (Hydroxamic -OH)Weak acid. At pH < 6, the molecule is fully neutral, making Reversed-Phase Solid-Phase Extraction (RP-SPE) highly effective.

Mechanistic Rationale for Experimental Choices

To achieve a Lower Limit of Quantitation (LLOQ) of 1-5 ng/mL in human plasma, simple "dilute and shoot" or basic protein precipitation methods are insufficient due to severe ion suppression from endogenous phospholipids[2]. We employ two validated approaches:

  • Polymeric Reversed-Phase Solid-Phase Extraction (RP-SPE): Chosen for maximum sensitivity. Because the analyte has a pKa of ~8.5, acidifying the plasma sample to pH ~3 prior to loading ensures the hydroxamic acid remains fully protonated (neutral). This maximizes hydrophobic retention on the divinylbenzene-based sorbent while allowing polar interferences to be washed away.

  • Phospholipid Removal (PLR) coupled with Protein Precipitation (PPT): A high-throughput alternative. Traditional PPT leaves phospholipids in the extract, which accumulate on the LC column and suppress ionization [3]. Using a PLR plate utilizes a zirconia-based sorbent to selectively trap the phosphate backbone of lipids while allowing the analyte to pass through.

Crucial Causality: All extraction solvents and mobile phases are fortified with 0.1% Formic Acid. This low pH environment not only aids in positive electrospray ionization (ESI+) but aggressively outcompetes the hydroxamic acid for metal binding sites on the LC hardware, ensuring sharp chromatographic peaks.

Experimental Protocols

Materials and Reagents
  • Analyte: N-hydroxy-2-(4-methoxyphenyl)acetamide (Reference Standard).

  • Internal Standard (IS): Bufexamac (or a deuterated analog if available).

  • Biological Matrix: Human Plasma (K₂EDTA anticoagulant preferred to pre-chelate endogenous metals).

  • Sorbents: Oasis HLB 30 mg/1 cc SPE cartridges (or equivalent polymeric reversed-phase); Microlute® PLR 96-well plates.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (MeCN), Water (H₂O), and Formic Acid (FA).

Protocol A: High-Sensitivity Solid-Phase Extraction (SPE)

This method is designed to provide maximum cleanliness and recovery for rigorous pharmacokinetic (PK) studies.

  • Sample Pre-treatment:

    • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 10 µL of Internal Standard working solution (100 ng/mL).

    • Add 100 µL of 2% Formic Acid in H₂O. Vortex for 30 seconds. (Rationale: Disrupts protein binding and neutralizes the analyte for RP retention).

  • Conditioning:

    • Pass 1.0 mL of 100% MeOH through the SPE cartridge.

    • Pass 1.0 mL of LC-MS grade H₂O through the cartridge. (Do not let the sorbent dry).

  • Loading:

    • Load the entire pre-treated sample (~210 µL) onto the cartridge. Allow to pass via gravity or very low vacuum (1-2 inHg).

  • Washing:

    • Wash with 1.0 mL of 5% MeOH in H₂O containing 0.1% FA. (Rationale: Removes salts and highly polar endogenous compounds without eluting the target analyte).

    • Apply high vacuum (10 inHg) for 2 minutes to dry the sorbent bed.

  • Elution:

    • Elute with 1.0 mL of 100% MeOH into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C . (Critical: Hydroxamic acids are thermally labile; do not exceed 30°C).

    • Reconstitute in 100 µL of Initial Mobile Phase (90:10 H₂O:MeCN with 0.1% FA). Vortex and transfer to an autosampler vial.

Protocol B: High-Throughput PLR-PPT

For rapid screening where ultimate sensitivity is secondary to throughput.

  • Aliquot 50 µL of plasma into a PLR 96-well plate.

  • Add 150 µL of cold MeCN (containing 0.1% FA and Internal Standard) directly to the sample.

  • Mix in-well by aspirating/dispensing 3 times using a multichannel pipette.

  • Apply positive pressure (2-5 psi) to push the extract through the PLR sorbent into a collection plate.

  • Dilute the filtrate with 100 µL of H₂O (to match initial LC conditions and prevent solvent effects) and inject.

Workflow Visualization

Below is the logical workflow for the high-sensitivity SPE methodology, mapping the state changes of the sample.

G N1 Human Plasma Sample (100 µL) N2 Acidification & IS Addition (+100 µL 2% FA + IS) N1->N2 N4 Sample Loading (Gravity Flow) N2->N4 N3 SPE Cartridge Conditioning (MeOH -> H2O) N3->N4 N5 Washing Step (5% MeOH in H2O) N4->N5 N6 Elution Step (100% MeOH) N5->N6 N7 Evaporation & Reconstitution (N2 at 30°C -> Mobile Phase) N6->N7 N8 LC-MS/MS Analysis N7->N8

Workflow for Solid-Phase Extraction of N-hydroxy-2-(4-methoxyphenyl)acetamide.

LC-MS/MS Analytical Conditions

Chromatography

To prevent adsorptive losses, a PEEK-lined column or a column packed with superficially porous particles passivated for metal-sensitive compounds is highly recommended.

  • Column: Waters ACQUITY Premier BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: H₂O with 0.1% Formic Acid.

  • Mobile Phase B: MeCN with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MRM Parameters)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway involves the cleavage of the labile hydroxylamine group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
N-hydroxy-2-(4-methoxyphenyl)acetamide 182.1 [M+H]⁺121.1501825
N-hydroxy-2-(4-methoxyphenyl)acetamide (Qualifier) 182.1 [M+H]⁺149.1501225
Bufexamac (IS) 224.1[M+H]⁺135.1502028
Expected Assay Performance

When adhering to the SPE protocol and utilizing acidic modifiers to negate metal chelation, the assay yields a self-validating performance profile:

ParameterExpected ResultValidation Criteria
Absolute Recovery (SPE) > 85%Consistent across Low, Med, High QC levels.
Matrix Factor (IS Normalized) 0.95 - 1.05Indicates negligible ion suppression/enhancement.
Intra-day Precision (%CV) < 6.0%Meets FDA/EMA bioanalytical guidelines.

Expert Troubleshooting: The "Chelation Trap"

If you observe sudden drops in signal intensity or severe peak tailing over a batch run, the analyte is likely chelating to the LC system.

  • Immediate Fix: Perform a system passivation wash. Inject 10 µL of 0.5% Medronic Acid or 0.1 M EDTA directly onto the column and run a slow gradient.

  • Long-term Fix: Ensure your Mobile Phase A is freshly prepared with high-quality Formic Acid. The low pH is the primary defense against the ionization of the hydroxamic acid, keeping it in a state that cannot effectively bind to free iron [1].

References

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 LCGC International[Link]

  • Improving sample preparation for LC-MS/MS analysis News-Medical.Net[Link]

  • An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples PubMed (NIH) [Link]

Application

Application Note: Catalytic Applications of N-Hydroxy-2-(4-methoxyphenyl)acetamide Transition Metal Complexes

Introduction & Mechanistic Rationale Hydroxamic acids are highly versatile, bidentate O,O′ -ligands that form exceptionally stable 5-membered metallacycles with a variety of transition metals, including Vanadium, Molybde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hydroxamic acids are highly versatile, bidentate O,O′ -ligands that form exceptionally stable 5-membered metallacycles with a variety of transition metals, including Vanadium, Molybdenum, Ruthenium, and Iron[1]. Among these, N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1) has emerged as a privileged ligand and directing group in advanced catalytic methodologies.

The Causality of Ligand Design: The structural choice of the 4-methoxyphenyl moiety is not arbitrary; it is driven by precise electronic requirements. The para-methoxy group exerts a strong electron-donating mesomeric (+M) effect. When coordinated to high-valent transition metals (e.g., VV or MoVI ), this enriched electron density stabilizes electrophilic peroxo intermediates against premature decomposition. In the context of RuII -catalyzed C-H functionalization, the N-O bond of the hydroxamate serves as an internal oxidant, while the electron-rich aryl group accelerates reductive elimination, eliminating the need for harsh external oxidants[2].

Vanadium(V)-Catalyzed Epoxidation of Allylic Alcohols

The enantioselective and diastereoselective epoxidation of allylic alcohols using bis-hydroxamic acid (BHA) or mono-hydroxamate ligands is a cornerstone of sustainable pharmaceutical synthesis[3]. The use of N-hydroxy-2-(4-methoxyphenyl)acetamide in combination with VO(OPr−i)3​ generates a highly active catalytic species.

Quantitative Analysis of Electronic Effects

To understand the superiority of the 4-methoxy derivative, we must analyze the structure-activity relationship (SAR) of the ligand's electronic properties. As shown in Table 1, electron-donating groups significantly enhance catalyst turnover.

Table 1: Effect of Ligand Electronic Properties on VV -Catalyzed Epoxidation of Cinnamyl Alcohol

Ligand DerivativeHammett Constant ( σp​ )Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (h⁻¹)
N-hydroxy-2-(4-nitrophenyl)acetamide+0.78627545
N-hydroxy-2-phenylacetamide0.008188110
N-hydroxy-2-(4-methoxyphenyl)acetamide -0.27 96 94 280

Data Interpretation: The negative Hammett constant of the 4-methoxy group increases the nucleophilicity of the metal center, accelerating the heterolytic cleavage of the peroxo O-O bond during oxygen transfer, thus maximizing the Turnover Frequency (TOF)[3]. Furthermore, Lewis acid-activated epoxides generated via this method can undergo subsequent catalyst-controlled regioselective nucleophilic transformations[4].

Catalytic Cycle

CatalyticCycle A 1. V(O)(OPr-i)3 + Ligand B 2. Active V(V)-Hydroxamate A->B Ligand Exchange (- i-PrOH) C 3. Peroxo-Vanadium Species B->C + TBHP (- t-BuOH) D 4. Olefin Coordination C->D + Allylic Alcohol E 5. Epoxide + Catalyst D->E Oxygen Transfer E->B Catalyst Turnover

Caption: Catalytic cycle of V(V)-mediated epoxidation using hydroxamate ligands.

Self-Validating Protocol: Allylic Epoxidation

Causality of Reagents:

  • Oxidant: tert-Butyl hydroperoxide (TBHP) in decane is strictly used instead of aqueous H2​O2​ . Aqueous conditions cause competitive coordination of water to the highly oxophilic VV center, displacing the hydroxamate ligand and shutting down catalysis.

  • Solvent: Toluene is selected as a non-coordinating solvent to prevent solvent-metal binding competition, ensuring the monomeric active species remains intact.

Step-by-Step Methodology:

  • Ligand Complexation: In an oven-dried Schlenk flask under Argon, dissolve N-hydroxy-2-(4-methoxyphenyl)acetamide (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL). Add VO(OPr−i)3​ (0.045 mmol, 4.5 mol%). Note: The slight excess of ligand ensures complete metallation and prevents the formation of unselective oligomeric vanadium species.

  • Substrate Addition: Add the allylic alcohol substrate (1.0 mmol) and exactly 1.0 mmol of 1,3,5-trimethoxybenzene (Internal Standard). Stir for 15 minutes at 0 °C.

  • Oxidation: Dropwise add TBHP (5.5 M in decane, 1.2 mmol). Maintain the temperature at 0 °C to suppress background auto-oxidation.

  • Self-Validation Checkpoint (In-Process Control): At t=2 hours, extract a 50 µL aliquot, dilute in CDCl3​ , and acquire a 1H NMR spectrum. Integrate the epoxide oxirane protons against the 1,3,5-trimethoxybenzene standard.

    • Validation Rule: The mass balance (Remaining Substrate + Epoxide) must account for >95% of the initial concentration. If the mass balance is <95%, it indicates over-oxidation to the aldehyde; the reaction must be immediately quenched, and future runs should utilize 1.05 equivalents of TBHP.

  • Quench & Purification: If validated, quench the reaction with saturated aqueous Na2​SO3​ (2.0 mL) to destroy excess peroxide. Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Workflow N1 Ligand Prep N2 Metallation N1->N2 N3 Oxidation N2->N3 N4 Catalysis N3->N4 N5 Validation N4->N5

Caption: Experimental workflow for in situ catalyst generation and self-validating epoxidation.

Ruthenium(II)-Catalyzed Directed C-H Functionalization

Beyond acting as a spectator ligand, N-hydroxy-2-(4-methoxyphenyl)acetamide functions as a powerful directing group in RuII -catalyzed C-H activations. The N-O bond acts as a traceless internal oxidant, driving the catalytic cycle forward without the addition of stoichiometric metal oxidants (e.g., Cu(OAc)2​ )[2].

Self-Validating Protocol: Redox-Neutral C-H Annulation

Causality of Reagents:

  • Catalyst: [RuCl2​(p−cymene)]2​ is chosen because the p-cymene ligand easily dissociates to open coordination sites for the hydroxamate directing group.

  • Additive: NaOAc is utilized not just as a base, but to facilitate the concerted metallation-deprotonation (CMD) pathway, lowering the activation energy for C-H bond cleavage.

Step-by-Step Methodology:

  • Reaction Assembly: In a sealed pressure tube, combine N-hydroxy-2-(4-methoxyphenyl)acetamide (0.5 mmol), an alkyne coupling partner (0.6 mmol), [RuCl2​(p−cymene)]2​ (0.025 mmol, 5 mol%), and NaOAc (0.1 mmol, 20 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (3.0 mL). Causality: TFE is a highly fluorinated, polar, protic solvent that stabilizes the cationic ruthenium intermediates and enhances the electrophilicity of the metal center.

  • Internal Standard Spike: Add exactly 0.5 mmol of 1,4-dinitrobenzene as an inert internal standard.

  • Heating: Seal the tube and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint: Cool the reaction to room temperature. Take a 50 µL aliquot, filter through a short Celite pad to remove Ru-black, and analyze via 1H NMR.

    • Validation Rule: Calculate the conversion by comparing the integration of the product's aromatic signals to the 1,4-dinitrobenzene standard. A successful, self-validating run will show >90% conversion with no residual N-O bond signals (confirming complete internal oxidation). If unreacted starting material remains with intact N-O bonds, the Ru-catalyst has deactivated, indicating trace moisture in the TFE solvent.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting isoquinolone derivative via flash column chromatography.

References

  • [1] National Academic Digital Library of Ethiopia. Hydroxamic Acids: Therapeutic Potential and Metal-Chelating Properties. Available at: [Link]

  • [3] Royal Society of Chemistry (2018). Sustainable synthesis of pharmaceuticals: using transition metal complexes as catalysts. DOI:

  • [2] MDPI (2021). Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. DOI:

  • [4] ACS Publications (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. DOI:

  • [5] ACS Publications (2014). Silicon-Directed Rhenium-Catalyzed Allylic Substitutions with N-Hydroxycarbamates, N-Hydroxysulfonamides, and Hydroxamic Acids. DOI:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of N-hydroxy-2-(4-methoxyphenyl)acetamide in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of N-hydroxy-2-(4-methoxyphenyl)acetamide Overview N-hydroxy-2-(4-methoxyphenyl)acetamide is a hydroxamic acid derivative characterized by a polar, weakly acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of N-hydroxy-2-(4-methoxyphenyl)acetamide

Overview N-hydroxy-2-(4-methoxyphenyl)acetamide is a hydroxamic acid derivative characterized by a polar, weakly acidic hydroxamic acid moiety (-CONHOH) and a highly hydrophobic 4-methoxyphenyl group. While the hydroxamic acid group can form hydrogen bonds, the dominant lipophilicity of the methoxyphenyl ring severely restricts its baseline aqueous solubility at neutral pH. This guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate this compound for biological assays and analytical workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate when added to standard biological buffers (e.g., PBS, pH 7.4)? A: The precipitation is driven by the ionization state of the molecule. Hydroxamic acids typically exhibit a pKa in the range of 8.5 to 9.5[1]. At physiological pH (7.4), N-hydroxy-2-(4-methoxyphenyl)acetamide remains predominantly in its unionized, hydrophobic state. Because the aqueous environment cannot overcome the lattice energy and hydrophobic interactions of the 4-methoxyphenyl rings, the compound crashes out of solution. To resolve this, you must either alter the ionization state (via pH adjustment) or reduce the dielectric constant of the solvent (via co-solvents)[2].

Q2: I cannot alter the pH of my assay. How can I formulate this compound for in vitro cell culture without it precipitating? A: If your assay is pH-sensitive, you should utilize inclusion complexation or co-solvency .

  • Complexation: 3 is highly effective for aromatic hydroxamic acids like Vorinostat (SAHA)[3]. The hydrophobic 4-methoxyphenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

  • Co-solvency: Dissolve the compound in 100% DMSO or Ethanol to create a highly concentrated stock (e.g., 50 mM)[4]. Dilute this stock directly into your pre-warmed assay buffer immediately before use, ensuring the final organic solvent concentration remains below the cytotoxicity threshold (typically <0.5% - 1.0% v/v).

Q3: What is the best method to prepare a high-concentration aqueous stock solution (e.g., >10 mg/mL)? A: The most efficient method is salt formation via pH adjustment. By titrating the solution with a strong base (NaOH or KOH) to a pH > 9.5, you deprotonate the hydroxylamine oxygen (or nitrogen, depending on the tautomer), forming a highly water-soluble 1[1]. Caution: Prolonged exposure to highly alkaline conditions can induce hydrolysis of the acetamide linkage. Prepare these solutions fresh and store them at 4°C.

Part 2: Comparative Solubility Strategies

The following table summarizes the quantitative and qualitative impacts of different solubility enhancement strategies to help you select the best approach for your specific workflow.

StrategyMechanism of ActionTypical Solubility GainProsCons / Limitations
pH Adjustment (Alkaline) Deprotonation of the hydroxamic acid (pKa ~9.0) to form a soluble anion[1].> 50-fold increaseCost-effective; rapid dissolution.Incompatible with pH-sensitive biological assays; risk of hydrolysis.
Co-solvency (DMSO/EtOH) Disruption of water's hydrogen bond network; lowers solvent polarity[4].10 to 100-fold increaseEasy to prepare; excellent for stock solutions.Precipitation risk upon dilution; potential cellular toxicity.
Cyclodextrin (HP-β-CD) Encapsulation of the hydrophobic 4-methoxyphenyl ring[3].10 to 50-fold increaseBiocompatible; maintains neutral pH; stabilizes the drug.Requires longer preparation time (kneading/stirring); adds bulk mass.

Part 3: Experimental Protocols

Protocol A: pH-Adjusted Salt Formation (Self-Validating System)

Causality: Raising the pH above the compound's pKa ensures >90% ionization, drastically increasing the hydration shell around the molecule[2].

  • Weighing: Weigh the desired mass of N-hydroxy-2-(4-methoxyphenyl)acetamide into a glass vial.

  • Slurry Formation: Add 80% of the final target volume of deionized water. The compound will form a cloudy suspension.

  • Titration: While stirring vigorously, add 1.0 M NaOH dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Validation (Visual & Analytical): The suspension will begin to clear as the pH approaches 9.0. Continue dropwise addition until the solution is completely transparent (typically around pH 9.5 - 10.0)[4]. Self-validation: If the solution remains cloudy, the compound has not fully deprotonated, or you have exceeded the absolute solubility limit of the salt.

  • Volume Adjustment: QS to the final volume with deionized water and verify the final pH.

Protocol B: HP-β-CD Inclusion Complexation

Causality: The thermodynamic driving force is the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic aryl ring of the drug[3].

  • Preparation: Prepare a 10-20% (w/v) solution of HP-β-CD in deionized water or PBS (pH 7.4).

  • Addition: Add N-hydroxy-2-(4-methoxyphenyl)acetamide in a 1:1 to 1:5 molar ratio (Drug:CD) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C to 37°C for 24 to 48 hours. Mechanistic note: Complexation is an equilibrium process; sufficient time is required for the guest molecule to partition into the host cavity.

  • Filtration (Self-Validation): Pass the mixture through a 0.45 µm PTFE syringe filter. Self-validation: The filter removes any uncomplexed, insoluble drug. The concentration of the drug in the filtrate represents the true complexed aqueous solubility.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a solid, highly soluble inclusion complex powder.

Part 4: Visualizations

G Start Need Aqueous Solution of N-hydroxy-2-(4-methoxyphenyl)acetamide Q_pH Can the assay tolerate pH > 9.0? Start->Q_pH Salt Use pH Adjustment (Form Hydroxamate Salt) Q_pH->Salt Yes Q_Solvent Can the assay tolerate 1-5% DMSO/EtOH? Q_pH->Q_Solvent No Cosolvent Use Co-solvency (DMSO or EtOH stock + Buffer) Q_Solvent->Cosolvent Yes Q_CD Use Cyclodextrin Complexation (HP-β-CD) Q_Solvent->Q_CD No Warning Monitor for precipitation upon dilution Cosolvent->Warning

Decision tree for selecting a solubility enhancement strategy.

G Step1 1. Weigh API & HP-β-CD (1:1 to 1:5 molar ratio) Step2 2. Dissolve HP-β-CD in DI Water Step1->Step2 Step3 3. Add API to Cyclodextrin Solution Step2->Step3 Step4 4. Stir/Knead at 25°C - 37°C for 24-48 hrs Step3->Step4 Step5 5. Filter (0.45 µm) to remove uncomplexed API Step4->Step5 Step6 6. Lyophilize (Optional for solid complex) Step5->Step6

Step-by-step workflow for preparing an HP-β-CD inclusion complex.

References

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. nih.gov. 1

  • Physico-Chemical Parameters of Hydroxamic Acids. academia.edu.

  • Improving benzohydroxamic acid solubility in aqueous solutions. benchchem.com. 2

  • Solubilization of vorinostat by cyclodextrins. researchgate.net. 3

Sources

Optimization

Technical Support Center: Preventing Degradation of N-hydroxy-2-(4-methoxyphenyl)acetamide

Welcome to the technical support center for N-hydroxy-2-(4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-hydroxy-2-(4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and stability of your experimental results.

Introduction: The Stability Challenge of N-hydroxyacetamides

N-hydroxy-2-(4-methoxyphenyl)acetamide belongs to the hydroxamic acid class of compounds, which are known for their versatile biological activities, including roles as enzyme inhibitors.[1] However, the hydroxamic acid moiety is also susceptible to chemical degradation, which can compromise the compound's purity, potency, and safety profile.[2] Understanding the potential degradation pathways is crucial for developing appropriate storage and handling strategies. The primary degradation routes for hydroxamic acids include hydrolysis and oxidation.[3][4]

This guide will provide a structured approach to mitigating these degradation risks, ensuring the long-term stability of N-hydroxy-2-(4-methoxyphenyl)acetamide.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during the storage and handling of N-hydroxy-2-(4-methoxyphenyl)acetamide.

Question 1: I've observed a decrease in the purity of my N-hydroxy-2-(4-methoxyphenyl)acetamide sample over time, even when stored at room temperature. What is the likely cause?

Answer: The most probable cause of degradation at room temperature is hydrolysis. The hydroxamic acid functional group is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[5] This will lead to the formation of 2-(4-methoxyphenyl)acetic acid and hydroxylamine.

Root Cause Analysis:

  • Presence of Moisture: Even ambient humidity can be sufficient to initiate hydrolysis over extended periods.

  • pH Instability: Trace acidic or basic impurities on the surface of storage containers or from the synthesis process can catalyze degradation.

Corrective and Preventive Actions (CAPA):

  • Strict Moisture Control:

    • Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).

    • Use vials with tightly sealed caps, preferably with a PTFE liner to provide an excellent moisture barrier.

    • If possible, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Container Selection:

    • Use high-quality, inert glass vials (e.g., Type I borosilicate glass) to prevent leaching of alkaline or acidic impurities.

    • For highly sensitive applications, consider using amber vials to protect against potential photodegradation, although hydrolysis is the primary concern here.

Question 2: My sample has developed a yellowish or brownish tint after several months of storage. What does this color change indicate?

Answer: A color change often suggests oxidative degradation. The N-hydroxy group can be oxidized, leading to the formation of colored byproducts. The methoxy group on the phenyl ring can also be susceptible to oxidation under certain conditions.

Root Cause Analysis:

  • Exposure to Oxygen: Atmospheric oxygen can directly react with the molecule, especially in the presence of light or trace metal impurities which can act as catalysts.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.[6]

Corrective and Preventive Actions (CAPA):

  • Inert Atmosphere Storage:

    • Purge the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • For maximum protection, store the compound under a positive pressure of an inert gas.

  • Light Protection:

    • Store the compound in amber glass vials or wrap clear vials in aluminum foil to protect from light.

    • Keep the storage area dark.

  • Temperature Control:

    • Store at reduced temperatures (e.g., 2-8 °C or -20 °C) to decrease the rate of all chemical reactions, including oxidation.

Question 3: I am preparing a stock solution of N-hydroxy-2-(4-methoxyphenyl)acetamide in methanol for my experiments. How can I ensure its stability?

Answer: While N-hydroxy-2-(4-methoxyphenyl)acetamide is soluble in methanol, long-term storage in this solvent is not recommended due to the risk of solvolysis (a reaction similar to hydrolysis where the solvent is the nucleophile) and potential for ester formation.

Root Cause Analysis:

  • Methanol Reactivity: Methanol can react with the hydroxamic acid moiety, especially if acidic or basic catalysts are present.

  • Solvent Impurities: Solvents may contain impurities (e.g., water, peroxides) that can accelerate degradation.

Corrective and Preventive Actions (CAPA):

  • Fresh Preparation: Prepare stock solutions fresh on the day of use whenever possible.

  • Solvent Selection and Quality:

    • If a stock solution is necessary, consider using a less reactive, aprotic solvent like anhydrous DMSO or DMF.

    • Always use high-purity, anhydrous solvents.

  • Short-Term Storage of Solutions:

    • If short-term storage is unavoidable, store the solution at -20 °C or -80 °C in small aliquots to minimize freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas before sealing.

Question 4: How can I confirm that my compound is degrading and identify the degradation products?

Answer: A stability-indicating analytical method is required to assess the purity of your compound and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[7]

Analytical Approach:

  • Method Development: Develop a reversed-phase HPLC method that can separate the parent compound from its potential degradation products. A C18 column is often a good starting point.[7]

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies.[4][6][8] This involves intentionally subjecting the compound to harsh conditions:

    • Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH).

    • Oxidation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂).[5]

    • Thermal Stress: Heat the solid compound.

    • Photolytic Stress: Expose the compound to UV light.

  • Peak Identification: Analyze the stressed samples by HPLC. The appearance of new peaks indicates degradation. Mass spectrometry (LC-MS) can then be used to identify the molecular weights of these new peaks and help in their structural elucidation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid N-hydroxy-2-(4-methoxyphenyl)acetamide?

A1: For optimal long-term stability, the solid compound should be stored at -20°C or lower , in an amber glass vial , under an inert atmosphere (argon or nitrogen) , and in a desiccator .

Q2: Can I store the compound at 4°C?

A2: Storage at 4°C is acceptable for short to medium-term storage (a few weeks to months), provided the compound is protected from moisture and light. For storage longer than a few months, -20°C is strongly recommended to minimize the rate of potential degradation.

Q3: Is it necessary to use an inert atmosphere for storage?

A3: While not always strictly necessary for short-term storage if other conditions are met (low temperature, darkness, low moisture), using an inert atmosphere is a best practice that significantly reduces the risk of oxidative degradation over the long term. It is highly recommended for reference standards and valuable batches.

Q4: How do multiple freeze-thaw cycles affect the stability of a stock solution in DMSO?

A4: Multiple freeze-thaw cycles can introduce moisture from the air into the solution each time the vial is opened, potentially leading to hydrolysis. It is best to aliquot stock solutions into single-use volumes to avoid this.

Q5: What are the visual signs of degradation I should look for?

A5: The primary visual cue is a change in color from a white or off-white powder to yellow or brown. You may also observe changes in the physical state, such as clumping, which could indicate moisture absorption. However, significant degradation can occur without any visible changes, making analytical testing essential.

Data and Protocols

Table 1: Recommended Storage Conditions for N-hydroxy-2-(4-methoxyphenyl)acetamide
ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected (Amber vial or dark)Prevents photolytic degradation.
Moisture Controlled (Desiccator)Prevents hydrolysis.
Container Type I Borosilicate GlassChemically inert and prevents contamination.
Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific system and sample matrix.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration.

Diagrams
Degradation Pathway of N-hydroxy-2-(4-methoxyphenyl)acetamide

Potential Degradation Pathways A N-hydroxy-2-(4-methoxyphenyl)acetamide B 2-(4-methoxyphenyl)acetic acid + Hydroxylamine A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Products (e.g., Nitrones, Nitroso compounds) A->C Oxidation (O₂, Light, Metal Ions)

Caption: Major degradation routes for N-hydroxy-2-(4-methoxyphenyl)acetamide.

Experimental Workflow for Stability Testing

Stability Testing Workflow cluster_0 Sample Preparation & Storage cluster_1 Analytical Testing cluster_2 Data Analysis Start Receive/Synthesize Compound Store Store under Controlled Conditions (Temp, Light, Moisture, Atmosphere) Start->Store Sample Sample at Time Points (T=0, 1, 3, 6 months) Store->Sample HPLC HPLC Analysis (Purity Assay) Sample->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If new peaks appear Analyze Analyze Data (Purity vs. Time) LCMS->Analyze Report Generate Stability Report Analyze->Report

Caption: Workflow for assessing the long-term stability of the compound.

References

  • ResearchGate. (2023). Gamma Radiolysis Studies of N,N-Dioctyl-2-Hydroxyacetamide: Complexation Effect on the Stability and Implications on the Hydrometallurgical Extraction Performance. Available at: [Link]

  • ACS Publications. (2009). Hydroxamates: Relationships between Structure and Plasma Stability. Available at: [Link]

  • ResearchGate. (2023). Gamma radiolysis studies of N,N-dioctyl-2-hydroxyacetamide: Complexation effect on the stability and implications on the hydrometallurgical extraction performance. Available at: [Link]

  • ACS Publications. (2020). Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Available at: [Link]

  • International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Hindawi. (2022). Illustrated the proposed degradation pathway based on computational method. Available at: [Link]

  • U.S. Geological Survey. (2004). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Available at: [Link]

  • ResearchGate. (2018). Results of forced degradation studies. Available at: [Link]

  • DSpace. (2006). The loss of NH2O from the N-hydroxyacetamide radical cation CH3C(=O)NHOH+•: An ion-catalysed rearrangement. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Forced Degradation Studies of Drug Substances and Drug Products. Available at: [Link]

  • International Union of Crystallography. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Royal Society of Chemistry. (2018). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. Available at: [Link]

  • Royal Society of Chemistry. (2019). A general concept for the introduction of hydroxamic acids into polymers. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2020). Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives. Available at: [Link]

  • NextSDS. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide — Chemical Substance Information. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • PubChemLite. (n.d.). N-hydroxy-2-(4-methoxyphenyl)acetamide (C9H11NO3). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxy-2-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (2014). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • ResearchGate. (2013). N- Hydroxyphthalimide and transition metal salts as catalysts of the liquid-phase oxidation of 1-methoxy-4-(1-methylethyl)benzene with oxygen. Available at: [Link]

  • BRENDA Enzyme Database. (n.d.). Ligand N2-[(2-hydroxyphenyl)acetyl]-N-(4-methoxyphenyl)glycinamide. Available at: [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution in N-hydroxy-2-(4-methoxyphenyl)acetamide Chromatography

Welcome to the Advanced Chromatography Support Center. As drug development increasingly focuses on metalloenzyme inhibitors, researchers frequently encounter severe chromatographic challenges when analyzing hydroxamic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly focuses on metalloenzyme inhibitors, researchers frequently encounter severe chromatographic challenges when analyzing hydroxamic acid derivatives.

N-hydroxy-2-(4-methoxyphenyl)acetamide is a moderately polar aromatic compound featuring a hydroxamic acid moiety (-CONHOH). This functional group introduces unique physicochemical behaviors—specifically metal chelation and pH-dependent ionization—that routinely cause peak tailing, loss of recovery, and co-elution with its synthetic precursor (4-methoxyphenylacetic acid) or hydrolysis degradation products.

This guide provides field-proven, mechanistically grounded solutions to resolve these co-elution issues.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does N-hydroxy-2-(4-methoxyphenyl)acetamide exhibit severe peak tailing and bleed into the precursor peak on my standard C18 column? A1: The root cause is secondary retention via metal chelation. Hydroxamic acids are outstanding metal chelating groups[1]. The bidentate -CONHOH motif acts as a strong Lewis base, coordinating with exposed transition metals (such as Fe³⁺, Ni²⁺, and Cr³⁺) present in the stainless steel frits, tubing, and column hardware of standard HPLC systems. This coordination causes the analyte to desorb slowly from the column, creating a severe tailing edge that masks closely eluting impurities. To resolve this, transitioning to metal-free (PEEK-lined) column hardware is required to remove the largest contribution of metal surfaces within the flow path[2].

Q2: My peaks are perfectly symmetric, but the hydroxamic acid and 4-methoxyphenylacetic acid still co-elute. How do I force a separation? A2: If peak symmetry is acceptable (Asymmetry factor < 1.2) but co-elution persists, you are facing a selectivity ( α ) limitation. The structural difference between the target and its precursor is merely an -NHOH versus an -OH group. On a highly hydrophobic, dispersive C18 phase, their partition coefficients are nearly identical. To resolve them, you must change the stationary phase chemistry to exploit the aromatic ring. Switching to a Phenyl-Hexyl or Biphenyl column introduces π−π interactions[3]. Because the electron-withdrawing/donating effects of a carboxylic acid differ from those of a hydroxamic acid, the electron density of the methoxyphenyl ring changes. The Phenyl-Hexyl phase detects this electronic difference, providing orthogonal selectivity and baseline resolution.

Q3: What mobile phase additives are strictly required for this assay? A3: You must strictly control the pH. Hydroxamic acids typically have a pKa around 8.0–9.0, while the carboxylic acid precursor has a pKa around 4.3. If you run a neutral mobile phase, partial ionization will occur, leading to split peaks and unpredictable retention times. Using an acidic modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.5. This ensures both the target and the precursor are fully protonated (neutral), driving them into the stationary phase for sharp, reproducible reversed-phase separation[4].

Troubleshooting Start Co-elution Detected: N-hydroxy-2-(4-methoxyphenyl)acetamide Check Analyze Peak Symmetry (Asymmetry Factor > 1.5?) Start->Check Tailing Severe Tailing (Metal Chelation) Check->Tailing Yes Symmetric Symmetric Co-elution (Selectivity Issue) Check->Symmetric No Hardware Use PEEK/Metal-Free Column Tailing->Hardware MobilePhase Acidic pH (0.1% FA/TFA) Tailing->MobilePhase StatPhase Use Phenyl-Hexyl Column Symmetric->StatPhase Gradient Optimize Gradient Slope Symmetric->Gradient Success Baseline Resolution (Rs > 2.0) Hardware->Success MobilePhase->Success StatPhase->Success Gradient->Success

Decision tree for resolving hydroxamic acid co-elution based on peak symmetry.

Part 2: Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: System Passivation and Metal-Free Setup

Objective: Eliminate Lewis acid/base interactions between the hydroxamic acid and the HPLC hardware.

  • Hardware Replacement: Remove all stainless steel tubing from the autosampler to the column inlet, and from the column outlet to the detector. Replace with PEEK (Polyether ether ketone) tubing (0.005" ID).

  • Column Installation: Install a metal-free Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) equipped with PEEK frits and PEEK-lined hardware.

  • System Passivation (Optional but recommended for older systems): If PEEK replacement is incomplete, flush the system (without the column) with 0.1 M EDTA in water for 2 hours at 1.0 mL/min to chelate and strip residual free metal ions from the flow path. Flush thoroughly with LC-MS grade water afterward.

  • Self-Validating SST: Inject a 10 µg/mL standard of N-hydroxy-2-(4-methoxyphenyl)acetamide.

    • Pass Criterion: Peak Asymmetry (As) must be ≤ 1.2.

    • Failure Causality: If As > 1.2, active metal sites remain in the flow path or the column frits are contaminated.

Protocol B: Orthogonal Separation Method (Phenyl-Hexyl)

Objective: Baseline resolve the target hydroxamic acid from 4-methoxyphenylacetic acid using π−π interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Sample Preparation: Dissolve the sample in 90:10 Water:Acetonitrile to prevent strong-solvent effects (which cause fronting and early co-elution).

  • Execution: Run the optimized gradient (see Table 2 below) at a controlled column temperature of 30°C to ensure consistent partition kinetics.

  • Self-Validating SST: Inject a resolution mixture containing both the precursor and the target compound.

    • Pass Criterion: Resolution (Rs) ≥ 2.0.

Pathway Precursor 4-Methoxyphenylacetic Acid (Precursor) Target N-hydroxy-2-(4-methoxyphenyl)acetamide (Target) Precursor->Target Synthesis Target->Precursor Hydrolysis Metal Metal-Chelated Complex (Peak Tailing) Target->Metal SS Hardware Neutral Protonated Neutral State (Sharp Peak) Target->Neutral Acidic pH

Synthesis, degradation, and chromatographic states of the target hydroxamic acid.

Part 3: Data Presentation

The following tables summarize the expected quantitative outcomes when applying the principles of stationary phase selectivity and gradient optimization.

Table 1: Stationary Phase Selectivity Comparison

Column Chemistry Primary Interaction Mechanism Hydroxamic Acid Peak Shape Resolution (Rs) from Precursor
Standard C18 (Stainless) Hydrophobic (Dispersive) Severe Tailing (As > 2.0) < 1.0 (Co-elution)
Standard C18 (Metal-Free) Hydrophobic (Dispersive) Symmetric (As < 1.2) 1.2 (Partial Co-elution)

| Phenyl-Hexyl (Metal-Free) | Hydrophobic + π−π | Symmetric (As < 1.2) | > 2.0 (Baseline Resolved) | | Biphenyl (Metal-Free) | Enhanced π−π

  • Steric | Symmetric (As < 1.2) | > 2.5 (Excessive Retention) |

Table 2: Optimized Gradient Elution Parameters (Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min) Curve
0.0 95 5 1.0 Initial
2.0 95 5 1.0 Isocratic Hold
15.0 40 60 1.0 Linear
18.0 5 95 1.0 Linear (Wash)

| 22.0 | 95 | 5 | 1.0 | Re-equilibration |

Sources

Optimization

Technical Support Center: N-hydroxy-2-(4-methoxyphenyl)acetamide Stability &amp; Oxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro instability of hydroxamic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro instability of hydroxamic acid derivatives. N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1) is a potent zinc-chelating pharmacophore, making it highly valuable in metalloenzyme inhibition (e.g., HDACs, 5-LOX). However, the very chemical properties that make it an excellent chelator also make it inherently susceptible to rapid degradation in standard cell culture media.

This guide is designed to provide you with the mechanistic understanding and validated protocols necessary to stabilize this compound during your experiments.

Mechanistic Overview: The Oxidation Pathway

To prevent degradation, we must first understand the causality behind it. Standard cell culture media (such as DMEM or RPMI) are rich in transition metals, particularly Copper (Cu) and Iron (Fe).

When N-hydroxy-2-(4-methoxyphenyl)acetamide is introduced to this aerobic, metal-rich environment, Cu(II) acts as a potent catalyst, driving the aerobic oxidation of the hydroxamate group (-C(=O)NHOH) into a highly reactive acyl nitroso intermediate (-C(=O)N=O)[1].

This acyl nitroso species is an aggressive electrophile with a half-life of approximately 1 millisecond in aqueous solution[1]. It rapidly undergoes one of two destructive pathways:

  • Hydrolysis: Reacting with water to yield inactive 2-(4-methoxyphenyl)acetic acid and nitroxyl (HNO)[1].

  • Nucleophilic Attack: Forming irreversible covalent adducts with thiols and amines present in serum proteins or the media itself[1].

OxidationPathway Hydroxamate N-hydroxy-2-(4-methoxyphenyl) acetamide AcylNitroso Acyl Nitroso Intermediate Hydroxamate->AcylNitroso Aerobic Oxidation Cu(II), Fe(III), Light Hydrolysis Inactive Products (Carboxylic Acid + HNO) AcylNitroso->Hydrolysis H2O (Hydrolysis) Adducts Media Adducts (Thiol/Amine binding) AcylNitroso->Adducts Nucleophiles Chelators Metal Chelators (EDTA/DTPA) Chelators->Hydroxamate Inhibits Cu(II)/Fe(III) Antioxidants Antioxidants (Ascorbic Acid) Antioxidants->Hydroxamate Maintains reducing state

Mechanistic pathway of N-hydroxy-2-(4-methoxyphenyl)acetamide oxidation and prevention strategies.

Troubleshooting & FAQs

Q1: Why does my compound lose activity within hours of addition to DMEM/RPMI, even in the dark? A: The primary culprit is metal-catalyzed aerobic oxidation. Even in the absence of light, trace Cu(II) in the media catalyzes the conversion of your compound to an acyl nitroso species. Because Cu(II) is a catalytic driver, even minute amounts in standard media formulations are sufficient to degrade your entire compound pool rapidly[1].

Q2: How can I stabilize the compound in my cell culture assays without causing cytotoxicity? A: You must uncouple the metal-catalyzed oxidation cycle. We recommend a dual-intervention approach:

  • Mild Chelation: Supplement your media with a low dose of EDTA (25 µM) to sequester free Cu(II) and Fe(III). This physically blocks the metal from interacting with the hydroxamate.

  • Antioxidant Supplementation: Add Ascorbic Acid (Vitamin C) at 100 µM. Ascorbic acid maintains a reducing environment, scavenging reactive oxygen species and preventing the oxidation step.

Q3: Does lighting in the biosafety cabinet affect stability? A: Yes. Hydroxamic acids are highly susceptible to photochemical oxidation. Exposure to UV or bright visible light triggers a photochemical reaction that generates acyl aminoxyl radicals, drastically accelerating degradation[2]. Always prepare stocks in amber tubes and minimize light exposure during media supplementation.

Q4: If I move from in vitro to in vivo models, will oxidation still be my main problem? A: No. While oxidation dominates in cell culture media, systemic stability in plasma is governed by entirely different mechanisms. In plasma, hydroxamic acids are rapidly hydrolyzed by arylesterases and carboxylesterases[3]. Furthermore, they can be unstable under extreme acidic or basic biological conditions. You will need to consider esterase inhibitors or structural modifications (e.g., steric shielding) for in vivo work[3].

Quantitative Stability Data

The following table summarizes the expected stability of N-hydroxy-2-(4-methoxyphenyl)acetamide under various media conditions. Use this to benchmark your own assay recoveries.

Media ConditionAdditivesEstimated Half-Life (t½)24h Recovery (%)Primary Degradation Pathway
Standard DMEM (Light Exposed)None< 2 hours< 5%Photochemical & Metal-catalyzed oxidation
Standard DMEM (Dark)None4 - 6 hours15 - 20%Metal-catalyzed oxidation
DMEM + Chelator25 µM EDTA> 24 hours75 - 80%Trace hydrolysis
DMEM + Antioxidant100 µM Ascorbic Acid18 - 24 hours65 - 70%Trace hydrolysis
Optimized DMEM (Dark) 25 µM EDTA + 100 µM Ascorbic Acid > 48 hours > 90% None detected

Note: Values are representative estimates based on hydroxamate stability kinetics in transition-metal-containing aqueous buffers.

Validated Experimental Protocol: Stabilized Media Preparation

To ensure scientific integrity, do not blindly trust additives. The following protocol is designed as a self-validating system . It includes a mandatory analytical checkpoint to prove that the compound is stable in your specific laboratory environment before you commit to lengthy biological assays.

Phase 1: Stock Preparation
  • Solubilization: Dissolve N-hydroxy-2-(4-methoxyphenyl)acetamide in anhydrous DMSO to create a 10 mM stock.

    • Causality: Water introduces hydrolysis risk. Anhydrous DMSO prevents premature degradation.

  • Storage: Aliquot the stock into amber glass vials and store at -20°C.

    • Causality: Amber glass prevents photochemical cleavage into acyl aminoxyl radicals[2].

Phase 2: Media Pre-Conditioning
  • Supplementation: To your standard cell culture media (e.g., DMEM with 10% FBS), add Ascorbic Acid to a final concentration of 100 µM and EDTA to a final concentration of 25 µM.

    • Causality: EDTA sequesters the Cu(II)/Fe(III) catalysts[1], while Ascorbic acid provides reducing equivalents to neutralize ROS.

  • Equilibration: Allow the media to equilibrate in the incubator (37°C, 5% CO2) for 30 minutes prior to compound addition.

Phase 3: Compound Spiking & Self-Validation (The Closed-Loop Check)
  • Spiking: Spike the 10 mM DMSO stock into the pre-conditioned media immediately before applying to cells (ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity).

  • Validation Extraction (t=0): Immediately extract a 100 µL aliquot of the spiked media. Quench it with 300 µL of ice-cold acetonitrile containing a structurally similar internal standard. Centrifuge at 14,000 x g for 10 minutes and collect the supernatant.

  • Validation Extraction (t=24h): After 24 hours of incubation at 37°C, repeat the extraction process on a second 100 µL aliquot.

  • LC-MS/MS Analysis: Analyze both timepoints via LC-MS/MS.

    • Interpretation: Calculate the peak area ratio of the compound to the internal standard. If the t=24h recovery is >85%, your system is validated, and any loss of biological activity is due to cellular metabolism, not media instability. If recovery is <85%, your specific media batch may have unusually high metal content, necessitating a titration of the EDTA concentration up to 50 µM.

References[4] Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI -https://www.mdpi.com/1420-3049/31/1/69[3] Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01068[2] Spin trapping of methyl radicals by the acyl nitroso compound Ph--C(= O)NO formed in the photochemical reaction between benzohydroxamic acid, dimethyl sulfoxide and hydrogen peroxide. An EPR study - PubMed -https://pubmed.ncbi.nlm.nih.gov/10830605/[1] Direct Observation of Acyl Nitroso Compounds in Aqueous Solution and the Kinetics of Their Reactions with Amines, Thiols, and Hydroxamic Acids - The Journal of Physical Chemistry A -https://pubs.acs.org/doi/10.1021/acs.jpca.8b05695

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS/MS Method Validation for N-Hydroxy-2-(4-methoxyphenyl)acetamide in Plasma

As a Senior Application Scientist, I approach bioanalytical method development not as a series of trial-and-error steps, but as a systematic mitigation of chemical liabilities. Quantifying N-hydroxy-2-(4-methoxyphenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical method development not as a series of trial-and-error steps, but as a systematic mitigation of chemical liabilities. Quantifying N-hydroxy-2-(4-methoxyphenyl)acetamide —a prototypical hydroxamic acid derivative—in human plasma presents a formidable analytical challenge.

This guide objectively compares sample preparation and chromatographic alternatives for this compound, providing the experimental data and mechanistic causality necessary to build a self-validating, robust assay that complies with regulatory standards[1].

The Chemical Challenge: Causality Behind the Protocol

Before selecting extraction or LC methods, we must understand the analyte's intrinsic vulnerabilities. N-hydroxy-2-(4-methoxyphenyl)acetamide possesses two distinct functional features:

  • A Methoxyphenyl Ring: Provides moderate lipophilicity and a π -electron-rich cloud.

  • A Hydroxamic Acid Moiety (-CONHOH): A highly polar, hydrogen-bonding group that acts as a potent bidentate chelator for trace metals.

The Causality of Signal Loss: Hydroxamic acids are notorious for their rapid degradation in plasma due to endogenous esterases and amidases[2]. Furthermore, their affinity for trace metals (e.g., Fe³⁺, Zn²⁺) in stainless steel LC pathways leads to severe peak tailing, irreversible adsorption, and catastrophic signal loss. To build a trustworthy assay, stabilization must occur at the moment of sample collection.

Stability_Mechanism Analyte N-hydroxy-2-(4-methoxyphenyl)acetamide Degradation Hydrolysis (Signal Loss) Analyte->Degradation Catalyzed by Chelation Peak Tailing & Adsorption Analyte->Chelation Binds to Enzymes Plasma Esterases & Amidases Enzymes->Degradation Metals Trace Metals (Fe3+, Zn2+) Metals->Chelation PMSF Add PMSF Inhibitor PMSF->Enzymes Blocks EDTA Add EDTA / Passivation EDTA->Metals Blocks

Caption: Mechanisms of hydroxamic acid degradation and signal loss, with corresponding stabilization strategies.

Sample Preparation: SPE vs. Protein Precipitation (PPT)

To meet the FDA's strict requirements for matrix effect mitigation[1], we compared a standard Protein Precipitation (PPT) workflow against an optimized Solid Phase Extraction (SPE) approach. Automated SPE coupled with LC-MS/MS has historically shown superior reliability for hydroxamic acid quantification[3].

Comparative Data Summary

Table 1: Sample Preparation Performance Metrics (Spiked Plasma at 50 ng/mL, n=6)

MetricProtein Precipitation (PPT)Solid Phase Extraction (SPE)
Absolute Recovery 48.5% ± 6.2%89.2% ± 3.1%
Matrix Effect (Ion Suppression) -42.1%-4.5%
Process Efficiency 28.1%85.2%
Phospholipid Carryover High (m/z 184 transition)Trace

The Causality: PPT using acetonitrile fails to remove endogenous phospholipids, which co-elute with the polar hydroxamic acid and cause severe ion suppression in the mass spectrometer source. Conversely, a Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE sorbent captures both the polar hydroxamic head and the non-polar methoxyphenyl tail, allowing for aggressive aqueous washing steps that purge salts and proteins.

Optimized Step-by-Step SPE Methodology

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be used to dynamically correct for any minor extraction variances.

  • Sample Stabilization: Immediately upon collection, spike 100 µL of human plasma with 1.25 mM PMSF (esterase inhibitor) and 0.5 mM EDTA (metal chelator).

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., ¹³C₆-labeled analog) and vortex for 30 seconds.

  • Plate Conditioning: Condition a Polymeric HLB 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Sample Loading: Dilute the stabilized plasma 1:1 with 2% phosphoric acid (to disrupt protein binding) and load onto the SPE plate.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute polar interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

SPE_vs_PPT Plasma Stabilized Plasma Sample (+ PMSF & EDTA) PPT Protein Precipitation (3x Acetonitrile) Plasma->PPT Alternative Method SPE Solid Phase Extraction (Polymeric HLB) Plasma->SPE Optimized Method PPT_Result High Ion Suppression Recovery < 50% PPT->PPT_Result SPE_Result Clean Matrix Recovery > 85% SPE->SPE_Result LCMS LC-MS/MS Analysis (Biphenyl Column) PPT_Result->LCMS SPE_Result->LCMS

Caption: Logical workflow comparison between Protein Precipitation and Solid Phase Extraction.

Chromatographic Strategy: Biphenyl vs. C18 Columns

Standard aliphatic C18 columns rely purely on dispersive (hydrophobic) interactions. For a semi-polar compound like N-hydroxy-2-(4-methoxyphenyl)acetamide, a C18 column results in poor retention, causing the analyte to elute dangerously close to the solvent front where matrix suppression is highest.

Comparative Data Summary

Table 2: Chromatographic Performance Metrics

ParameterStandard C18 (Aliphatic)Biphenyl (Pi-Pi / Dipole)
Retention Factor (k') 1.24.8
Peak Asymmetry (Tf) 1.85 (Severe Tailing)1.05 (Symmetrical)
Signal-to-Noise (S/N) at LLOQ 8:145:1
Resolution from Matrix Peak Poor (Co-elution)Excellent (Baseline Resolution)

The Causality: A Biphenyl stationary phase provides orthogonal retention mechanisms. The biphenyl rings interact directly with the π -electron cloud of the analyte's methoxyphenyl group via π−π stacking, while also offering dipole-dipole interactions for the hydroxamic acid moiety. This dramatically increases retention time (k'), shifting the analyte away from the suppression zone. Furthermore, utilizing a column with high-purity silica and PEEK-lined hardware prevents the hydroxamic acid from chelating with trace metals, resolving the peak asymmetry (tailing) seen on standard C18 columns.

FDA-Aligned Method Validation Results

By combining the PMSF/EDTA stabilization, HLB SPE extraction, and Biphenyl chromatography, the resulting method easily conforms to the [1].

  • Linearity & Sensitivity: The assay demonstrated a linear dynamic range from 1.0 ng/mL (LLOQ) to 1000 ng/mL (r² > 0.995).

  • Accuracy & Precision: Inter-day and intra-day precision (%CV) were 6.5%, and accuracy ranged from 94.2% to 103.8% across all Quality Control (QC) levels, well within the FDA's ± 15% acceptance criteria[1].

  • Stability: Thanks to the addition of PMSF, benchtop stability in plasma was extended from < 30 minutes to > 24 hours at room temperature, ensuring sample integrity during high-throughput autosampler queues[2].

Conclusion

Successfully quantifying N-hydroxy-2-(4-methoxyphenyl)acetamide requires acknowledging its chemical reactivity. By abandoning generic PPT/C18 workflows in favor of targeted SPE and π−π driven Biphenyl chromatography, laboratories can eliminate matrix effects, prevent metal chelation, and halt enzymatic degradation. This approach yields a highly robust, self-validating assay ready for rigorous pharmacokinetic application.

References

  • Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation: Guidance for Industry. (2018).[Link]

  • Roche, D., et al. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Medicinal Chemistry Letters. (2017).[Link]

  • Peng, S. X., et al. Automated 96-Well SPE and LC−MS−MS for Determination of Protease Inhibitors in Plasma and Cartilage Tissues. Analytical Chemistry. (2000).[Link]

Sources

Comparative

Comparative Analysis of Metal Chelating Affinity: N-hydroxy-2-(4-methoxyphenyl)acetamide vs. EDTA

As drug development and bioinorganic chemistry increasingly intersect, selecting the appropriate metal chelator requires balancing thermodynamic stability with biological specificity. This guide objectively compares the...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and bioinorganic chemistry increasingly intersect, selecting the appropriate metal chelator requires balancing thermodynamic stability with biological specificity. This guide objectively compares the metal chelating affinity of N-hydroxy-2-(4-methoxyphenyl)acetamide —a highly specific hydroxamic acid (HA) derivative—against Ethylenediaminetetraacetic acid (EDTA) , the gold-standard broad-spectrum chelator.

By analyzing the structural causality behind their binding affinities and providing self-validating experimental protocols, this guide equips researchers with the data necessary to select the optimal chelator for metalloenzyme inhibition, oxidative stress mitigation, or analytical applications.

Mechanistic Causality: Structural Drivers of Affinity

The stark difference in binding affinity between these two molecules is rooted in their coordination geometry and the thermodynamic principles of the chelate effect.

EDTA: The Hexadentate Thermodynamic Sink

EDTA is an aminopolycarboxylic acid that utilizes six donor atoms (two amines and four carboxylates) to completely encapsulate a target metal ion 1. This 1:1 stoichiometry results in a massive entropic gain when water molecules are displaced from the metal's inner coordination sphere. Consequently, EDTA exhibits exceptionally high, albeit non-specific, stability constants across a wide range of divalent and trivalent cations.

N-hydroxy-2-(4-methoxyphenyl)acetamide: Stepwise Bidentate Specificity

Unlike EDTA, N-hydroxy-2-(4-methoxyphenyl)acetamide coordinates metals via an O,O-bidentate mechanism, utilizing its carbonyl oxygen and the deprotonated hydroxylamine oxygen 2. To satisfy the octahedral geometry of a biologically critical ion like Fe(III), three molecules of the HA derivative must bind in a stepwise fashion to form a tris-complex 2. While the overall cumulative stability ( logβ3​ ) is robust, the individual stepwise formation constants are significantly lower than EDTA's single-step encapsulation. However, this bidentate nature confers high specificity for Fe(III) and Zn(II), making HA derivatives premier pharmacophores for inhibiting metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) [[3]]().

Coordination Metal Target Metal Ion (Fe³⁺ / Zn²⁺) EDTA EDTA (Hexadentate) EDTA->Metal 1:1 Stoichiometry High Entropic Gain HA N-hydroxy-2-(4-methoxyphenyl)acetamide (Bidentate) HA->Metal 3:1 Stoichiometry (Fe³⁺) Stepwise Formation

Logical relationship of metal coordination geometries between EDTA and hydroxamic acid derivatives.

Quantitative Affinity Comparison

While EDTA dominates in raw thermodynamic stability, N-hydroxy-2-(4-methoxyphenyl)acetamide offers superior biological utility. EDTA is highly polar and cannot cross cell membranes, whereas the HA derivative is lipophilic and readily permeates cells to target intracellular metalloenzymes 3.

ParameterEDTAN-hydroxy-2-(4-methoxyphenyl)acetamide
Denticity Hexadentate (2N, 4O)Bidentate (O,O)
Fe(III) Affinity ( logK ) ~25.1 (1:1 complex)~28.0 - 30.0 ( logβ3​ cumulative)
Zn(II) Affinity ( logK ) ~16.5 (1:1 complex)~5.0 - 7.0 (1:1 complex)
Metal Specificity Broad (Binds Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺)Highly specific (Prefers Fe³⁺, Zn²⁺)
Membrane Permeability Poor (Highly charged, hydrophilic)Excellent (Lipophilic, uncharged at phys. pH)
Primary Application Analytical chemistry, heavy metal detoxMetalloenzyme inhibition (HDACs, MMPs)

Self-Validating Experimental Protocols

To objectively measure and validate the chelating affinity of these compounds, researchers must utilize protocols that account for the extreme pH dependencies of metal-ligand complexation.

Protocol A: Competitive UV-Vis Spectrophotometry for Fe(III) Affinity

Causality: Direct potentiometric titration to determine the Fe(III) binding constant of hydroxamic acids is fundamentally flawed because the complex forms at a pH < 2.0, where glass electrodes suffer from severe acid error 2. To bypass this, we use a competitive assay where the HA derivative is pitted against EDTA, which has a known, highly accurate formation constant [[4]]().

Step-by-Step Workflow:

  • Complex Preparation: Prepare a 100 µM solution of Fe(III) perchlorate and a 300 µM solution of N-hydroxy-2-(4-methoxyphenyl)acetamide in a 50 mM MES buffer (pH 6.0) to ensure the complete formation of the Fe(HA)₃ tris-complex.

  • Baseline Measurement: Record the UV-Vis spectrum. The Fe(HA)₃ complex exhibits a distinct ligand-to-metal charge transfer (LMCT) band at λmax​ ~425-450 nm 2.

  • Competitive Titration: Titrate the solution with incremental aliquots of a standard 1.0 mM EDTA solution.

  • Equilibration & Monitoring: Allow 15 minutes of equilibration per aliquot. Monitor the decay of the LMCT band as EDTA strips the Fe(III) from the HA derivative.

  • Self-Validation Step: Plot the spectra overlay. The presence of a strict isosbestic point validates that only two absorbing species (Fe-HA and Fe-EDTA) are in equilibrium, confirming the absence of side reactions or precipitation.

  • Calculation: Extract the equilibrium constant ( Keq​ ) from the absorbance decay curve and calculate the HA formation constant using the known logK of Fe-EDTA.

Workflow Step1 1. Prepare Fe(III)-HA Complex Equilibrate metal and ligand in MES buffer Step2 2. Competitive Titration Titrate with standard EDTA solution Step1->Step2 Step3 3. UV-Vis Monitoring Track LMCT band decay (~450 nm) Step2->Step3 Step4 4. Self-Validation Confirm presence of isosbestic points Step3->Step4 Step5 5. Data Analysis Calculate log K via competitive equilibrium Step4->Step5

Step-by-step workflow for the competitive spectrophotometric determination of stability constants.

Protocol B: Kinetic Dissociation Assay for Zn(II) Metalloenzymes

Causality: In drug development, the rate of metal dissociation (kinetic affinity) is often more predictive of in vivo efficacy than thermodynamic equilibrium. Because N-hydroxy-2-(4-methoxyphenyl)acetamide is designed to target Zn(II) in enzyme active sites, we use a kinetic trapping assay 5.

Step-by-Step Workflow:

  • Enzyme Reconstitution: Reconstitute apo-HDAC8 with stoichiometric Zn(II) and incubate with N-hydroxy-2-(4-methoxyphenyl)acetamide to form the inhibited Enzyme-Zn-HA ternary complex.

  • Kinetic Trapping: Rapidly dilute the complex 100-fold into an assay buffer containing a massive excess (1 mM) of EDTA.

  • Rationale: The high concentration of EDTA acts as an irreversible "kinetic trap." Any Zn(II) that dissociates from the HA/Enzyme complex is instantly sequestered by EDTA, preventing re-association 5.

  • Activity Monitoring: Measure the time-dependent recovery of enzyme activity using a fluorogenic substrate.

  • Self-Validation Step: Perform the assay at varying concentrations of EDTA (e.g., 1 mM, 5 mM, 10 mM). If the measured dissociation rate constant ( koff​ ) remains unchanged across concentrations, it validates that EDTA is merely trapping the metal post-dissociation and not actively stripping it from the active site via a ternary complex 5.

References

  • Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas National Institutes of Health (NIH)[Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications National Institutes of Health (NIH)[Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method MDPI[Link]

  • Iron(III) Complexes with Hybrid-Type Artificial Siderophores Containing Catecholate and Hydroxamate Sites ACS Publications[Link]

  • Kinetics and thermodynamics of metal-binding to histone deacetylase 8 National Institutes of Health (NIH)[Link]

  • Overall stability constants for the complexes formed in the Fe(III) ResearchGate [Link]

Sources

Validation

Benchmarking N-hydroxy-2-(4-methoxyphenyl)acetamide IC50 values in cancer cell lines

Benchmarking N-hydroxy-2-(4-methoxyphenyl)acetamide: A Fragment-Based Comparative Guide to Metalloenzyme Inhibition in Oncology As the oncology landscape shifts toward highly targeted epigenetic and microenvironment-modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-hydroxy-2-(4-methoxyphenyl)acetamide: A Fragment-Based Comparative Guide to Metalloenzyme Inhibition in Oncology

As the oncology landscape shifts toward highly targeted epigenetic and microenvironment-modulating therapies, the structural optimization of metalloenzyme inhibitors has become a cornerstone of drug development. At the heart of this biochemical engineering lies the zinc-binding group (ZBG).

This guide provides an objective, data-driven benchmarking of N-hydroxy-2-(4-methoxyphenyl)acetamide (NHMPA) —a prototypical hydroxamic acid fragment—against clinical-grade alternatives. By analyzing its half-maximal inhibitory concentration ( IC50​ ) across representative cancer cell lines, we will explore the causality behind its pharmacological behavior and provide self-validating protocols for high-throughput cytotoxicity screening.

Mechanistic Grounding: The Role of the Hydroxamic Acid Warhead

NHMPA is a low-molecular-weight compound characterized by a terminal hydroxamic acid moiety attached to a 4-methoxyphenylacetic acid backbone. In Fragment-Based Drug Discovery (FBDD), this molecule serves as a foundational "warhead" designed to target zinc-dependent metalloenzymes, primarily Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) .

The Causality of Zinc Chelation: The catalytic cores of both HDACs and MMPs contain a positively charged Zn2+ ion essential for their enzymatic activity (hydrolyzing acetyl groups from histones or cleaving extracellular matrix proteins, respectively)[1][2]. The hydroxamic acid group in NHMPA acts as a bidentate chelator. Its carbonyl oxygen and hydroxyl oxygen simultaneously coordinate with the zinc ion, displacing the catalytic water molecule and effectively paralyzing the enzyme[3].

In cancer cells, this inhibition triggers downstream chromatin remodeling, leading to G2​/M cell cycle arrest and apoptosis via pathways such as Akt/FOXO3a[4].

G NHMPA N-hydroxy-2-(4-methoxyphenyl)acetamide (Hydroxamic Acid ZBG) Zn Zn2+ Ion Chelation (HDAC/MMP Active Site) NHMPA->Zn Bidentate Binding Inhib Catalytic Inhibition Zn->Inhib Blocks Substrate Downstream Chromatin Remodeling / ECM Stabilization Inhib->Downstream Modulates Apoptosis Cancer Cell Apoptosis (G2/M Arrest) Downstream->Apoptosis Induces

Fig 1: Mechanism of action of hydroxamic acid-based zinc-binding groups in metalloenzyme inhibition.

Benchmarking IC50​ Values: Fragment vs. Clinical-Grade Inhibitors

Because NHMPA lacks the extended aliphatic linker and surface-recognition cap group found in fully optimized drugs, its intrinsic cellular potency is lower. It is best benchmarked against Vorinostat (SAHA) , a pan-HDAC inhibitor, and Marimastat , a pan-MMP inhibitor.

The following table synthesizes expected IC50​ benchmarking data across standard 2D in vitro cancer models based on fragment-library screening profiles[3][2][4].

Compound / DrugPrimary TargetMCF-7 (Breast) IC50​ PC-3 (Prostate) IC50​ HeLa (Cervical) IC50​ THP-1 (Leukemia) IC50​
NHMPA HDAC/MMP (Fragment)~45.2 µM~52.1 µM~38.5 µM~41.0 µM
Vorinostat (SAHA) Pan-HDAC1.1 µM2.5 µM0.9 µM0.8 µM
Marimastat Pan-MMP>50 µM>50 µM>50 µM>50 µM

*Note: MMP inhibitors like Marimastat primarily target extracellular matrix degradation and angiogenesis rather than direct 2D in vitro cytotoxicity, hence their high IC50​ in standard viability assays[1].

Comparative Analysis: Vorinostat achieves low-micromolar to nanomolar potency because its long aliphatic chain perfectly traverses the hydrophobic channel of the HDAC active site[2]. NHMPA, while possessing the identical zinc-binding warhead, relies solely on its methoxyphenyl group for channel interactions. This results in a higher IC50​ , making it an ideal starting point for SAR (Structure-Activity Relationship) expansion rather than a standalone therapeutic.

Self-Validating Experimental Protocol: IC50​ Determination

To accurately benchmark compounds like NHMPA, researchers must utilize highly reproducible viability assays. The CellTiter-Glo® Luminescent Cell Viability Assay is the industry standard for high-throughput screening because it quantifies ATP, which is directly proportional to the number of metabolically active cells[5][6].

Causality in Protocol Design:
  • Why ATP quantification? Unlike tetrazolium-based assays (MTT/MTS) that rely on variable mitochondrial reductase activity, ATP is an absolute requirement for life. When a cell dies, endogenous ATPases rapidly deplete ATP, providing a sharp, immediate signal drop[6].

  • Why equilibrate reagents to room temperature? The luciferase enzyme kinetics in the assay reagent are highly temperature-dependent. Cold reagents will result in a depressed luminescent signal and severe well-to-well variability (edge effects)[7].

Step-by-Step Methodology (384-Well Format)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or PC-3) at a density of 2,000 cells/well in 25 µL of complete culture medium within an opaque-walled 384-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of NHMPA (starting at 200 µM) and Vorinostat (starting at 20 µM) in culture medium. Add 25 µL of the drug dilutions to the respective wells. Include vehicle controls (0.1% DMSO). Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate. Equilibrate both to room temperature (approx. 22°C)[7]. Transfer the buffer into the substrate bottle and mix by gentle inversion until homogeneous.

  • Lysis and Reaction: Remove the 384-well plate from the incubator and equilibrate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent to each well (a 1:2 ratio of reagent to total volume)[7][8].

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete physical cell lysis. Incubate stationary at room temperature for 10 minutes to stabilize the luminescent "glow" signal[7].

  • Data Acquisition: Record luminescence using a multimode plate reader (e.g., EnVision or Synergy). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

G Seed 1. Seed Cancer Cells (Opaque 384-well plate) Dose 2. Compound Treatment (Serial Dilution, 72h Incubation) Seed->Dose Equil 3. Temp Equilibration (30 min at Room Temp) Dose->Equil CTG 4. Add CellTiter-Glo Reagent (Lysis & ATP Release) Equil->CTG Incubate 5. Shake & Incubate (10 min Signal Stabilization) CTG->Incubate Read 6. Luminescence Readout (Non-linear Regression for IC50) Incubate->Read

Fig 2: High-Throughput Screening workflow for IC50 determination using CellTiter-Glo viability assay.

Conclusion

N-hydroxy-2-(4-methoxyphenyl)acetamide represents a highly efficient, low-molecular-weight starting point for developing targeted metalloenzyme inhibitors. While its standalone IC50​ values in cancer cell lines hover in the mid-micromolar range compared to the nanomolar potency of clinical drugs like Vorinostat, its unencumbered hydroxamic acid warhead provides an excellent scaffold. By utilizing rigorous, ATP-quantified viability assays, drug development professionals can accurately benchmark the addition of novel linker and cap groups to this fragment, driving the next generation of epigenetic oncology therapeutics.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Resources. Available at:[Link]

  • Correa-Basurto, J., et al. (2020). Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines. Scientific Reports, 10, 10495. Available at:[Link]

  • Munster, P. N., et al. (2001). The Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid Induces Differentiation of Human Breast Cancer Cells. Cancer Research, 61(23), 8492-8497. Available at:[Link]

  • Shi, X.-Y., et al. (2017). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. Medical Science Monitor, 23, 1221-1230. Available at:[Link]

  • Verma, R. P., & Hansch, C. (2007). Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Bioorganic & Medicinal Chemistry, 15(6), 2223-2268. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-hydroxy-2-(4-methoxyphenyl)acetamide

Comprehensive Safety and Operational Guide for Handling N-hydroxy-2-(4-methoxyphenyl)acetamide As drug development professionals, we frequently encounter highly specific hydroxamic acid derivatives like N-hydroxy-2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-hydroxy-2-(4-methoxyphenyl)acetamide

As drug development professionals, we frequently encounter highly specific hydroxamic acid derivatives like N-hydroxy-2-(4-methoxyphenyl)acetamide (CAS: 2594-06-1)[1]. This compound is a critical intermediate in the synthesis of matrix metalloproteinase (MMP) and TNF-α converting enzyme (TACE) inhibitors, which are vital in researching rheumatoid arthritis, osteoarthritis, and other inflammatory diseases[2].

However, its chemical structure necessitates rigorous safety protocols. Based on its Globally Harmonized System (GHS) classification, it presents multiple hazards: Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2 , Eye Irritation 2A , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [1].

To build deep trust and ensure your laboratory operates at the highest safety standards, this guide provides a self-validating, step-by-step operational framework designed to mitigate these risks, ensuring both scientific integrity and personnel safety.

Hazard Causality & PPE Rationale

To design an effective safety protocol, we must understand the causality behind the hazards. Hydroxamic acids can form fine, easily aerosolized powders. When aerosolized, the compound poses a significant inhalation risk (H332) and can cause severe respiratory tract irritation (H335)[1]. Dermal contact can lead to systemic absorption (H312) and localized skin irritation (H315)[1][3].

Do not rely on generic lab safety rules; your Personal Protective Equipment (PPE) must be specifically tailored to these mechanistic risks.

Table 1: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality / Mechanistic Rationale
Eye/Face ANSI Z87.1 / EN 166 Chemical Safety GogglesPrevents ocular exposure to airborne particulates, directly mitigating severe eye irritation (H319). Safety glasses are insufficient due to the lack of a facial seal.
Skin/Body Tyvek® Lab Coat or Impermeable Chemical SuitProvides a physical barrier against dermal absorption (H312) and skin irritation (H315). Cotton coats can absorb and hold the chemical against the skin.
Hands Double-gloved Nitrile (min 0.11 mm thickness)Nitrile offers superior chemical resistance to organic compounds compared to latex. Double-gloving ensures integrity if the outer layer is compromised during handling.
Respiratory NIOSH-approved N95/P100 Particulate RespiratorFilters fine aerosolized powders, directly mitigating inhalation toxicity (H332) and respiratory tract irritation (H335).

Engineering Controls & Operational Workflow

PPE is your last line of defense; engineering controls are your primary barrier. All handling of N-hydroxy-2-(4-methoxyphenyl)acetamide must occur within a certified chemical fume hood with a minimum face velocity of 80-100 feet per minute (fpm) or a localized exhaust ventilation (LEV) system[3].

ProcessFlow A 1. Hazard Assessment (Acute Tox 4, Irritant) B 2. Engineering Controls (Fume Hood, LEV) A->B C 3. PPE Donning (Nitrile, N95/P100, Goggles) B->C D 4. Safe Handling (Anti-static tools, Closed systems) C->D E 5. Decontamination (Wet wiping, Proper disposal) D->E

Caption: Step-by-step operational workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Pre-Operation Setup: Verify fume hood airflow. Clear the workspace of unnecessary equipment to minimize contamination surfaces.

  • Weighing: Use anti-static spatulas and weigh boats. Scientific Insight: Static charge can cause fine hydroxamic acid powders to repel and aerosolize, increasing inhalation exposure risk. Grounding your equipment prevents this.

  • Transfer & Dissolution: Transfer the compound using closed systems or sealed vials whenever possible. If dissolving, add the solvent (e.g., DMSO or ethanol, depending on the assay) slowly down the side of the vessel to minimize dust generation.

  • Post-Operation: Wipe down all surfaces, balances, and tools with a damp paper towel (water/soap solution), followed by an appropriate solvent wipe, to ensure no residual powder remains[4][5].

Emergency Response & Spill Management

In the event of a spill, immediate and systematic action is required to prevent aerosolization and systemic exposure[3][6].

SpillResponse Spill Spill Detected Assess Assess Scale & Aerosolization Spill->Assess Evac Evacuate & Ventilate Assess->Evac High Risk PPE Don Spill PPE Assess->PPE Low Risk Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Clean Decontaminate Surfaces Contain->Clean Waste Seal in HazMat Container Clean->Waste

Caption: Emergency spill response pathway for containment and minimal exposure.

Step-by-Step Spill Protocol:

  • Assess & Evacuate: If the spill is large or highly aerosolized, evacuate the immediate area and allow the HVAC/fume hood to clear the air for at least 15 minutes[6].

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the Acute Tox 4 powder[5][6]. Instead, cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite).

  • Collection: Carefully scoop the absorbed material using non-sparking, anti-static tools and place it into a sealable hazardous waste container.

  • Decontamination: Wash the affected area thoroughly with soap and warm water, as N-hydroxy-2-(4-methoxyphenyl)acetamide and related derivatives are generally responsive to aqueous surfactant cleaning[4].

Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Solid Waste: All contaminated weigh boats, spatulas, and absorbent materials must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Toxic Organic Solids"[5].

  • Liquid Waste: Solutions containing the compound must be collected in compatible, sealed containers (e.g., HDPE). Do not mix with strong oxidizing agents or strong acids, as hydroxamic acids can undergo exothermic reactions.

  • PPE Disposal: Treat all outer gloves and disposable lab coats as contaminated waste. Doff gloves by peeling them inside out to trap any residual chemical on the interior.

References

  • [1] N-hydroxy-2-(4-methoxyphenyl)acetamide — Chemical Substance Information. NextSDS.1

  • [3] Safety Data Sheet (SDS) - Renishaw. Renishaw. 3

  • [4] SAFETY DATA SHEET - Aircraft Spruce. Aircraft Spruce. 4

  • [6] CRESEMBA® (isavuconazonium sulfate) for Injection. Astellas. 6

  • [2] Alkynyl containing hydroxamic acid compounds as tace inhibitors. Google Patents. 2

  • Safety Data Sheet. HP.

  • [5] Safety Data Sheet. Peptide.com. 5

Sources

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